molecular formula C8H8N2O2 B3038585 (E)-methyl 3-(pyrimidin-5-yl)acrylate CAS No. 866621-24-1

(E)-methyl 3-(pyrimidin-5-yl)acrylate

Cat. No.: B3038585
CAS No.: 866621-24-1
M. Wt: 164.16 g/mol
InChI Key: XGHMTMQOSKKDGC-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 3-(pyrimidin-5-yl)acrylate is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 3-(pyrimidin-5-yl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 3-(pyrimidin-5-yl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-pyrimidin-5-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-8(11)3-2-7-4-9-6-10-5-7/h2-6H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHMTMQOSKKDGC-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866621-24-1
Record name methyl (2E)-3-(pyrimidin-5-yl)prop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Biological Activity Screening of CAS 224776-14-1

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 3-(pyrimidin-5-yl)acrylate: A Covalent Fragment & Synthetic Intermediate

Executive Summary & Chemical Identity

CAS 224776-14-1 , chemically identified as Methyl 3-(pyrimidin-5-yl)acrylate (also known as Methyl 3-(5-pyrimidinyl)-2-propenoate), represents a critical class of electrophilic fragments used in modern drug discovery. Unlike traditional reversible ligands, this molecule features a Michael acceptor (acrylate) moiety attached to a heteroaromatic (pyrimidine) core.

This structural duality grants it two distinct biological roles:

  • Covalent Probe/Fragment : The acrylate group can undergo Michael addition with nucleophilic cysteine residues in proteins, making it a valuable tool for Targeted Covalent Inhibitor (TCI) screening and Activity-Based Protein Profiling (ABPP) .

  • Synthetic Intermediate : It serves as a precursor for diverse bioactive pyrimidine derivatives, including kinase inhibitors and receptor antagonists.

This guide details the technical protocols for screening its biological activity, focusing on reactivity profiling , target engagement , and cellular toxicity .

PropertyDetail
CAS Number 224776-14-1
Chemical Name Methyl 3-(pyrimidin-5-yl)acrylate
Molecular Formula

Molecular Weight 164.16 g/mol
Core Scaffold Pyrimidine (Ligand/Recognition Element)
Warhead

-Unsaturated Ester (Michael Acceptor)
Primary Reactivity Nucleophilic attack by Thiols (Cysteine, Glutathione)
Mechanism of Action: The Covalent Paradigm

The biological activity of CAS 224776-14-1 is governed by its electrophilicity. The


-unsaturated carbonyl system allows for a 1,4-Michael addition  reaction.
  • Recognition : The pyrimidine ring provides weak non-covalent interactions (H-bonding,

    
    -stacking) with the target protein's binding pocket.
    
  • Reaction : Once positioned, the

    
    -carbon of the acrylate is attacked by a nucleophilic thiol (
    
    
    
    ) group from a cysteine residue (e.g., Cys797 in EGFR, Cys481 in BTK), forming a permanent covalent bond.

Note on Stability : The methyl ester group is susceptible to hydrolysis by cellular esterases (e.g., Carboxylesterase 1), converting the molecule to its corresponding acid (3-(pyrimidin-5-yl)acrylic acid), which may alter cell permeability and potency.

Visualization: Mechanism of Covalent Modification

ReactionMechanism cluster_0 Kinetic Parameters Compound CAS 224776-14-1 (Electrophile) Complex Non-Covalent Complex Compound->Complex Binding (Kd) Target Protein Target (Cys-SH Nucleophile) Target->Complex Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct Michael Addition (k_inact)

Figure 1: Kinetic mechanism of covalent modification. The compound first binds reversibly (


) before reacting irreversibly (

) with the target cysteine.
Screening Protocols

To validate the biological activity of CAS 224776-14-1, a tiered screening approach is required: Chemical Reactivity


Target Engagement 

Cellular Phenotype .
Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To assess the intrinsic electrophilicity and potential for non-specific toxicity (off-target liability).

Materials:

  • CAS 224776-14-1 (10 mM stock in DMSO).

  • Reduced Glutathione (GSH).

  • Phosphate Buffer (PBS, pH 7.4).

  • LC-MS/MS system.[1]

Methodology:

  • Incubation : Prepare a reaction mixture containing 50 µM CAS 224776-14-1 and 500 µM GSH (1:10 ratio) in PBS.

  • Time-Course : Incubate at 37°C. Aliquot samples at

    
     min.
    
  • Quenching : Stop reaction by adding 0.1% Formic Acid in Acetonitrile.

  • Analysis : Analyze by LC-MS. Monitor the depletion of the parent ion (

    
     165.06 
    
    
    
    ) and the appearance of the GSH-Adduct (
    
    
    472.14).
  • Calculation : Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ) and half-life (
    
    
    ).

Interpretation:

  • 
     min: Highly reactive (High risk of toxicity).
    
  • 
     h: Low reactivity (May act as a reversible ligand or require specific catalysis).
    
  • Ideal Range :

    
     between 1-6 hours suggests "tunable" reactivity suitable for targeted drugs.
    
Protocol B: Intact Protein Mass Spectrometry (Target Engagement)

Purpose: To confirm covalent binding to a specific protein target (e.g., a kinase domain).

Materials:

  • Recombinant Protein (e.g., BTK kinase domain, 5 µM).

  • CAS 224776-14-1.[2][3][4][5]

  • Q-TOF or Orbitrap Mass Spectrometer.

Methodology:

  • Treatment : Incubate protein (1 µM) with compound (10 µM, 10-fold excess) for 1 hour at room temperature.

  • Desalting : Remove unbound compound using a C4 desalting trap cartridge or Zeba spin column.

  • MS Acquisition : Inject into LC-MS. Deconvolute the raw multiply-charged spectra to zero-charge mass.

  • Detection : Look for a mass shift of +164.16 Da relative to the Apo-protein, corresponding to the mono-adduct.

Protocol C: Cellular Viability & Esterase Sensitivity

Purpose: To evaluate cytotoxicity and the effect of ester hydrolysis.

Materials:

  • Cell Lines: HCT116 (High esterase activity), PBMC (Low esterase activity).

  • Assay: CellTiter-Glo® (ATP quantification).

Methodology:

  • Seeding : Plate cells at 3,000 cells/well in 96-well plates.

  • Dosing : Treat with CAS 224776-14-1 (dose range: 1 nM to 100 µM) for 72 hours.

  • Readout : Add CellTiter-Glo reagent, incubate 10 min, read luminescence.

  • Control : Co-treat with an esterase inhibitor (e.g., BNPP) to determine if the ester or the acid is the active species.

Data Analysis & Interpretation
Quantitative Metrics Table
MetricDefinitionThreshold for "Hit"

Concentration inhibiting 50% activity< 10 µM (Cellular)

Efficiency of covalent bond formation>

GSH

Reactivity half-life> 60 min (to avoid rapid clearance)
Mass Shift (

)
Adduct formation confirmationExactly +164.16 Da
Workflow Visualization

ScreeningWorkflow Start CAS 224776-14-1 (Stock Solution) QC QC: Purity & Identity (NMR/LC-MS) Start->QC GSH Reactivity Profiling (GSH Assay) QC->GSH Pass (>95%) Target Target Engagement (Intact Protein MS) GSH->Target Modulate Reactivity Cell Cellular Phenotype (Viability/Reporter) Target->Cell Confirmed Adduct Decision Go / No-Go Decision Cell->Decision Decision->Start SAR Optimization

Figure 2: Integrated screening workflow for electrophilic fragment validation.

References
  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10(4), 307-317. Link

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(4), 1350-1368. Link

  • CAS Common Chemistry . (2024). "Methyl 3-(pyrimidin-5-yl)acrylate - CAS 224776-14-1 Detail."[1][3][4][5][6] Link

Sources

Stability and Degradation Profile of (E)-methyl 3-(pyrimidin-5-yl)acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Degradation Profile of (E)-methyl 3-(pyrimidin-5-yl)acrylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(E)-methyl 3-(pyrimidin-5-yl)acrylate (CAS 866621-24-1) represents a distinct class of heteroaryl acrylates often utilized as intermediates in the synthesis of kinase inhibitors and statin analogs (e.g., Rosuvastatin precursors). Its stability profile is governed by the interplay between the electron-deficient pyrimidine ring and the


-unsaturated ester functionality.

As a Senior Application Scientist, I categorize this compound as moderately labile . It exhibits three primary degradation vectors:

  • Photochemical Isomerization: Rapid

    
     conversion under UV exposure.
    
  • Base-Catalyzed Hydrolysis: Cleavage of the methyl ester in alkaline media.

  • Michael Addition Susceptibility: High reactivity toward nucleophilic excipients (thiols, amines) due to the electron-withdrawing nature of the pyrimidine substituent.

This guide provides the mechanistic grounding and experimental protocols necessary to characterize and control these degradation pathways.

Physicochemical Context & Structural Logic[2][3]

To predict degradation, one must understand the electronic environment. The pyrimidine ring acts as a significant electron-withdrawing group (EWG), pulling electron density away from the acrylate double bond.

PropertyValue (Predicted/Observed)Stability Implication
Formula

MW: 164.16 g/mol
Geometry (E)-isomer (Trans)Thermodynamically stable; susceptible to photo-isomerization.
LogP ~0.6 - 0.9Moderate lipophilicity; compatible with RP-HPLC.
pKa (Base) ~1.5 - 2.0 (Pyrimidine N)Very weak base; protonation requires low pH (<2).
Electrophilicity High (

-carbon)
The pyrimidine ring enhances susceptibility to nucleophilic attack at the

-position.

Core Degradation Pathways

The following diagram illustrates the mechanistic cascade of degradation.

DegradationPathways cluster_legend Degradation Vectors Parent (E)-methyl 3-(pyrimidin-5-yl)acrylate (Parent) Acid 3-(pyrimidin-5-yl)acrylic acid (Hydrolysis Product) Parent->Acid Hydrolysis (pH > 8) Methanol Methanol Parent->Methanol Z_Isomer (Z)-Isomer (Geometric Isomer) Parent->Z_Isomer UV Light (254/365 nm) Solution State Dimer Cyclobutane Dimer (Solid State Only) Parent->Dimer UV Light Solid State Adduct Michael Adduct (Nu-Addition) Parent->Adduct Nucleophiles (R-SH, R-NH2) Michael Addition NOxide Pyrimidine N-Oxide (Oxidative Stress) Parent->NOxide H2O2 / Peroxides key Red: Hydrolysis | Yellow: Photolysis | Green: Michael Addition

Figure 1: Mechanistic degradation map of (E)-methyl 3-(pyrimidin-5-yl)acrylate showing critical stress pathways.

Hydrolysis (Ester Cleavage)
  • Mechanism:

    
     (Base-catalyzed acyl cleavage). The hydroxide ion attacks the carbonyl carbon.
    
  • Kinetics: The reaction is second-order overall (first order in substrate, first order in

    
    ).
    
  • Critical Insight: While the pyrimidine ring is stable to hydrolysis, the ester bond is more labile than a standard methyl cinnamate due to the inductive effect of the pyrimidine ring, which makes the carbonyl carbon more electrophilic.

  • Observation: Expect rapid degradation at pH > 8.0.

Photolysis (The Primary Risk)
  • Mechanism: Absorption of UV light promotes an electron to a

    
     antibonding orbital, allowing rotation around the C=C bond.
    
  • Solution State: Leads to a photostationary state (PSS) mixture of (E) and (Z) isomers. The (Z)-isomer is often less potent and represents a specific impurity.

  • Solid State: Heteroaryl acrylates are notorious for undergoing [2+2] cycloaddition to form cyclobutane dimers if the crystal packing aligns the double bonds (Schmidt's Topochemical Postulate).

Michael Addition (The "Hidden" Pathway)
  • Mechanism: 1,4-addition of a nucleophile to the

    
    -carbon.
    
  • Risk: Solvents like methanol (methoxide trace) or excipients containing amines (e.g., meglumine) or thiols (e.g., cysteine) will covalently bind to the molecule.

  • Prevention: Avoid protic nucleophilic solvents in processing; strictly control moisture.

Analytical Strategy: Stability-Indicating Method (SIM)

To monitor these changes, a specific HPLC method is required. Standard generic gradients often fail to separate the (E) and (Z) isomers.

AnalyticalWorkflow Sample Stressed Sample Prep Sample Prep Diluent: ACN:Water (50:50) Avoid MeOH (Transesterification Risk) Sample->Prep Separation UPLC/HPLC Separation Column: C18 (High Carbon Load) pH: 3.0 (Phosphate/Formate) Prep->Separation Detection Detection Separation->Detection UV UV @ 260-280 nm (Pyrimidine max) Detection->UV MS MS (ESI+) Parent: m/z 165 Acid: m/z 151 Detection->MS

Figure 2: Analytical workflow for separating parent compound from hydrolytic and isomeric degradants.

Method Recommendations
  • Column: C18 stationary phase (e.g., Waters BEH C18 or Agilent Zorbax SB-C18).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Low pH suppresses acid ionization, sharpening peaks).

    • B: Acetonitrile (Avoid Methanol to prevent potential transesterification during analysis).

  • Wavelength: 260–280 nm (Leverage the pyrimidine chromophore).

Experimental Protocols: Forced Degradation

Do not simply "cook" the sample. Use these targeted protocols to validate your analytical method.

Hydrolytic Stress (Acid/Base)
  • Objective: Generate the carboxylic acid degradant (Reference Standard).

  • Protocol:

    • Prepare a 1 mg/mL solution of the acrylate in Acetonitrile.

    • Acid: Add equal vol 0.1 N HCl. Heat at 60°C for 4 hours.

    • Base: Add equal vol 0.1 N NaOH. Do not heat initially. Room temperature for 1 hour is usually sufficient.

    • Neutralization: Quench exactly to pH 7.0 before injection to prevent column damage.

  • Expected Result: Base stress should yield >50% degradation to the acid (Rt shift to earlier time). Acid stress will be slower.

Photolytic Stress
  • Objective: Generate the (Z)-isomer and dimers.

  • Protocol:

    • Solution: Prepare 1 mg/mL in ACN. Expose to 1.2 million lux hours (approx 24h in ICH light chamber).

    • Solid: Spread thin layer in quartz dish. Expose for same duration.

  • Expected Result:

    • Solution: Appearance of a peak just before or after the main peak (Z-isomer).

    • Solid: Potential appearance of late-eluting dimers (check by LC-MS, m/z 329).

Oxidative Stress
  • Objective: Probe N-oxide formation.

  • Protocol:

    • Add 3%

      
       to the drug solution at RT for 24 hours.
      
  • Expected Result: Mass shift of +16 Da (m/z 181). Note: The double bond may also epoxidize, but pyrimidine N-oxidation is often competitive.

Handling and Storage Recommendations

Based on the profile derived above, the following controls are mandatory for maintaining material integrity:

ParameterRecommendationRationale
Container Amber Glass (Type I)Prevents UV-induced E/Z isomerization.
Atmosphere Nitrogen/Argon FlushMinimizes moisture (hydrolysis) and oxygen (oxidation).
Temperature 2°C – 8°CRetards hydrolysis rates; prevents polymerization.
Solvents Aprotic (ACN, DMSO, DCM)Avoids nucleophilic attack (Michael addition) seen with MeOH/EtOH.
Desiccant Silica Gel / Mol SieveEssential. The ester is moisture sensitive over long durations.

References

  • Chemical Identity: Methyl 3-(pyrimidin-5-yl)acrylate. CAS No. 866621-24-1. ChemicalBook. Link

  • Photochemistry of Heteroaryl Acrylates: D'Auria, M., et al.[1] "The photochemical dimerization of 3-heteroaryl-acrylates." Arkivoc 2002.xi (2002): 65-78. (Establishes the [2+2] dimerization and isomerization pathways for furan/thiophene/pyridine analogs). Link

  • Hydrolysis Mechanisms: Kirby, A. J. "Hydrolysis of Esters and Amides." Comprehensive Chemical Kinetics. Elsevier.
  • ICH Guidelines: ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." (The regulatory standard for forced degradation). Link

  • Michael Addition Risks: Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science 31.5 (2006): 487-531. (Details the reactivity of electron-deficient acrylates). Link

Sources

A Technical Guide to (E)-methyl 3-(pyrimidin-5-yl)acrylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of (E)-methyl 3-(pyrimidin-5-yl)acrylate, a heterocyclic compound of increasing interest within the medicinal chemistry landscape. We will explore its commercial availability, viable synthetic routes, and potential applications as a scaffold in modern drug discovery, grounded in established chemical principles and supported by relevant literature.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics. Its prevalence is a testament to its ability to engage in a variety of biological interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at physiological targets.[1] Pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] The incorporation of an acrylate moiety, as seen in (E)-methyl 3-(pyrimidin-5-yl)acrylate, introduces a versatile functional group that can act as a Michael acceptor or be further modified, expanding the chemical space available for drug design.

Commercial Availability and Sourcing

(E)-methyl 3-(pyrimidin-5-yl)acrylate, identified by CAS Number 224776-14-1 , is available from a number of specialized chemical suppliers. For researchers requiring this compound for initial screening or synthetic elaboration, sourcing is a critical first step. The following table summarizes known suppliers and publicly available data. It is important to note that pricing and lead times are subject to change and should be confirmed directly with the vendors.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)Lead Time
AA Blocks AA007OCC95%100mg - 10g$383.00 - $1,477.003 weeks
Conier Chem and Pharma Limited CB319470Not SpecifiedInquiryInquiryInquiry

Data compiled from publicly available sources and is subject to change. Pricing is for illustrative purposes only.

The following workflow outlines a systematic approach to sourcing and qualifying chemical intermediates like (E)-methyl 3-(pyrimidin-5-yl)acrylate for research and development.

Sourcing_Workflow A Identify Compound (CAS: 224776-14-1) B Search Supplier Databases (e.g., AA Blocks, Conier Chem) A->B C Request Quotations (Price, Purity, Lead Time) B->C D Evaluate Supplier (Reputation, Quality Control) C->D E Procure Sample D->E F In-house Quality Control (NMR, LC-MS, etc.) E->F G Approve for Use F->G

Caption: Sourcing and qualification workflow for chemical intermediates.

Synthetic Strategies

While specific literature detailing the synthesis of (E)-methyl 3-(pyrimidin-5-yl)acrylate is not abundant, its structure lends itself to well-established olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a particularly suitable method, known for its high stereoselectivity in forming (E)-alkenes from aldehydes and stabilized phosphonate ylides.[3][4][5][6]

The logical precursor for this synthesis is pyrimidine-5-carboxaldehyde. The overall synthetic transformation is depicted below:

Synthesis_Scheme pyrimidine_aldehyde Pyrimidine-5-carboxaldehyde product (E)-methyl 3-(pyrimidin-5-yl)acrylate pyrimidine_aldehyde->product Horner-Wadsworth-Emmons Reaction hwe_reagent Methyl (dimethoxyphosphoryl)acetate + Base hwe_reagent->product

Caption: Proposed synthesis of the target compound via HWE reaction.

Proposed Experimental Protocol: Horner-Wadsworth-Emmons Olefination

This protocol is adapted from a similar synthesis of (E)-Methyl 3-(pyridin-2-yl)acrylate and is expected to provide the desired product with high (E)-selectivity.[7]

Materials:

  • Pyrimidine-5-carboxaldehyde

  • Methyl (dimethoxyphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Ylide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl (dimethoxyphosphoryl)acetate (1.1 equivalents) in anhydrous THF to the cooled suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate ylide is typically accompanied by the cessation of hydrogen gas evolution.

  • Olefination: Cool the ylide solution back to 0 °C. Add a solution of pyrimidine-5-carboxaldehyde (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (E)-methyl 3-(pyrimidin-5-yl)acrylate.

Rationale for Procedural Choices:

  • Inert Atmosphere and Anhydrous Conditions: Sodium hydride is highly reactive with water and atmospheric moisture. The use of a flame-dried flask, an inert atmosphere, and anhydrous solvents is crucial to prevent quenching of the base and ensure efficient ylide formation.

  • Controlled Addition at Low Temperature: The deprotonation of the phosphonate and the subsequent reaction with the aldehyde are exothermic. Slow addition at 0 °C helps to control the reaction rate and minimize side reactions.

  • Aqueous Work-up: The aqueous work-up serves to quench any remaining reactive species and to remove the water-soluble phosphate byproduct, which is a key advantage of the HWE reaction over the classical Wittig reaction.[3]

  • Chromatographic Purification: Flash chromatography is a standard and effective method for purifying organic compounds, separating the desired product from any unreacted starting materials or minor byproducts.

Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Appearance Likely a white to off-white or pale yellow solid
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
NMR Spectroscopy The ¹H NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the vinylic protons of the acrylate group (with a large coupling constant, typically >15 Hz, confirming the E-geometry), and the methyl ester singlet.

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are actively investigated for a multitude of therapeutic applications.[1][2] The presence of the acrylate group in (E)-methyl 3-(pyrimidin-5-yl)acrylate makes it an interesting building block for several reasons:

  • Michael Acceptor: The electron-withdrawing nature of the ester group activates the double bond, making it susceptible to nucleophilic attack by biological thiols (e.g., cysteine residues in proteins). This reactivity can be exploited for the design of covalent inhibitors, which can offer advantages in terms of potency and duration of action.

  • Scaffold for Further Derivatization: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for the introduction of further diversity and the modulation of physicochemical properties.

  • Bioisosteric Replacement: The pyrimidine ring can act as a bioisostere for other aromatic systems, such as a phenyl ring, offering a different vector space for substituents and altering the molecule's electronic and solubility properties.

Recent studies have highlighted the potential of pyrimidine-containing compounds as kinase inhibitors for the treatment of cancer.[8] Furthermore, other acrylate-based molecules have been investigated as potential anticancer agents.[9][10] Given these precedents, (E)-methyl 3-(pyrimidin-5-yl)acrylate represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology.

Conclusion

(E)-methyl 3-(pyrimidin-5-yl)acrylate is a commercially available chemical intermediate with significant potential as a building block in drug discovery and development. Its synthesis can be reliably achieved through established methods such as the Horner-Wadsworth-Emmons reaction. The combination of the biologically relevant pyrimidine core and the versatile acrylate functionality makes this compound an attractive starting point for the design and synthesis of novel therapeutic agents.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

  • Ando, K., et al. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry.
  • AA Blocks. Methyl 3-(5-pyrimidinyl)-2-propenoate. Available from: [Link]

  • ChemBuyersGuide.com, Inc. Conier Chem and Pharma Limited. Available from: [Link]

  • MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. 2022;27(10):3267.
  • Google Patents.
  • MDPI.
  • RSC Publishing. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry.
  • PubMed.
  • MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Mod Appro Drug Des. 2018;2(4):1-5.
  • ResearchGate.
  • NROChemistry. Horner-Wadsworth-Emmons Reaction.
  • PubMed. Reactivity and selectivity in the Wittig reaction: a computational study. J Org Chem. 2008;73(12):4594-605.
  • The Royal Society of Chemistry.
  • ResearchGate.
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • ResearchGate. ChemInform Abstract: Synthesis of Novel 5-(Pyrimidin-5-yl)
  • Sigma-Aldrich. (E)-Methyl 3-(2-aminopyridin-3-yl)
  • ACS Publications. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. 2023, 8, 41, 38394–38405.

Sources

Methodological & Application

Application Note: Optimized Synthesis of (E)-Methyl 3-(pyrimidin-5-yl)acrylate via Heck-Mizoroki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of (E)-methyl 3-(pyrimidin-5-yl)acrylate , a critical intermediate in the development of JAK/STAT pathway inhibitors and other kinase-targeting therapeutics.

The protocol utilizes a Heck-Mizoroki cross-coupling strategy optimized for electron-deficient heteroaryl halides. Unlike standard aryl couplings, pyrimidine substrates present unique challenges due to the coordinating ability of the ring nitrogens, which can poison palladium catalysts. This guide overcomes these limitations by employing Jeffery conditions —utilizing phase-transfer additives and specific ligand modulation to ensure high turnover frequencies (TOF) and exclusive trans-(E)-selectivity.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the disconnection of the C–C bond between the pyrimidine C5 position and the vinylic carbon of the acrylate.

Strategic Considerations:
  • Electrophile: 5-Bromopyrimidine . The 5-position is the most "phenyl-like" position on the pyrimidine ring, being less electron-deficient than the 2- or 4-positions. However, the oxidative addition of Pd(0) is still slower than with electron-poor aryl iodides, requiring elevated temperatures.

  • Nucleophile: Methyl Acrylate .[1] An electron-deficient olefin that reacts rapidly in Heck cycles.

  • Catalyst Poisoning: The basic nitrogen atoms in the pyrimidine ring can compete with phosphine ligands for Pd coordination, leading to catalyst deactivation (Pd black formation).

  • Solution: The use of P(o-tol)₃ (Tri-o-tolylphosphine) provides steric bulk that prevents bis-coordination of the phosphine, keeping the Pd center open for the substrate while shielding it from non-productive nitrogen coordination. The addition of TBAB (Tetrabutylammonium bromide) stabilizes the colloidal Pd species and facilitates the reaction via the anionic pathway.

Retrosynthesis Product (E)-methyl 3-(pyrimidin-5-yl)acrylate Disconnect Heck Disconnection Product->Disconnect SM1 5-Bromopyrimidine (Electrophile) Disconnect->SM1 Pd(0) SM2 Methyl Acrylate (Olefin) Disconnect->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Experimental Protocol

Reagents and Materials Table
ComponentRoleEquiv.MW ( g/mol )Qty (Example)CAS No.
5-Bromopyrimidine Substrate (Ar-X)1.0158.981.59 g (10 mmol)4595-59-9
Methyl Acrylate Olefin2.086.091.72 g (1.8 mL)96-33-3
Pd(OAc)₂ Pre-catalyst0.05 (5 mol%)224.51112 mg3375-31-3
P(o-tol)₃ Ligand0.10 (10 mol%)304.37304 mg6163-58-2
Triethylamine (Et₃N) Base2.5101.192.53 g (3.5 mL)121-44-8
TBAB Additive1.0322.373.22 g1643-19-2
DMF (Anhydrous) Solvent--20 mL (0.5 M)68-12-2
Step-by-Step Procedure
Phase 1: Catalyst Pre-complexation (Critical for Reproducibility)
  • Setup: Flame-dry a 50 mL Schlenk flask or a heavy-walled pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of dry Nitrogen or Argon.

  • Charging: Add Pd(OAc)₂ (112 mg) and P(o-tol)₃ (304 mg) to the flask.

  • Solvation: Add 5 mL of anhydrous DMF.

  • Activation: Stir at room temperature for 15 minutes. The solution should turn from orange-brown to a clear yellow/lemon color, indicating the formation of the active Pd(0)L₂ species (reduced in situ by the phosphine/olefin or amine).

Phase 2: Reaction Assembly
  • Substrate Addition: To the catalyst solution, add 5-Bromopyrimidine (1.59 g) and TBAB (3.22 g).

  • Liquid Reagents: Add the remaining DMF (15 mL), followed by Triethylamine (3.5 mL) and Methyl Acrylate (1.8 mL) via syringe.

    • Note: Methyl acrylate is volatile and lachrymatory. Handle in a fume hood.

  • Degassing: Sparge the mixture with Nitrogen for 5–10 minutes to remove dissolved oxygen, which is detrimental to the catalytic cycle.

  • Sealing: Cap the vial tightly (use a screw cap with a Teflon septum).

Phase 3: Reaction & Monitoring
  • Heating: Place the vessel in a pre-heated oil bath or heating block at 100 °C .

  • Timecourse: Stir vigorously. The reaction typically requires 4 to 12 hours .

    • QC Check: Monitor by TLC (Ethyl Acetate/Hexanes 1:1). The product is UV-active and typically more polar than the starting bromide but less polar than the baseline salts.

    • Endpoint: Disappearance of 5-bromopyrimidine.

Phase 4: Workup & Purification
  • Cooling: Allow the mixture to cool to room temperature.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (50 mL) and water (50 mL).

  • Extraction: Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

    • Note: DMF can cause emulsions. Washing the organic layer with 5% LiCl solution helps remove DMF effectively.

  • Drying: Wash the combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure to yield a crude yellow/brown solid.

  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Eluent Gradient: 10% to 40% Ethyl Acetate in Hexanes.

  • Isolation: Collect pure fractions and dry in vacuo to obtain (E)-methyl 3-(pyrimidin-5-yl)acrylate as an off-white to pale yellow solid.

Mechanistic Insight & Causality

Understanding the "Neutral" vs. "Cationic" pathway is vital for troubleshooting. In this protocol, we leverage the Neutral Pathway enhanced by anionic ligands (halides).

The Catalytic Cycle[2][3][4]
  • Oxidative Addition: The rate-limiting step. The electron-deficient nature of the pyrimidine ring makes the C–Br bond stronger than in simple aryl bromides. High temperature (100°C) is required.

  • Ligand Exchange: TBAB provides excess bromide ions. These ions coordinate to Palladium, forming anionic species like [Ar-Pd(L)(Br)₂]⁻. This anionic character prevents the coordination of the pyrimidine nitrogen to the metal center (electrostatic repulsion).

  • Insertion (Carbopalladation): The olefin inserts into the Pd–C bond.[2]

  • Beta-Hydride Elimination: This step determines stereochemistry. The bulky P(o-tol)₃ ligand and the thermodynamic stability of the conjugated system force the elimination to occur anti to the Pd, resulting exclusively in the (E)-isomer (trans).

CatalyticCycle Pd0 Pd(0)L2 Active Species Complex1 Ar-Pd(II)-Br (Oxidative Adduct) Pd0->Complex1 + Ar-Br OxAdd Oxidative Addition Complex2 Olefin-Pd-Ar Complex Complex1->Complex2 + Acrylate Coord Olefin Coordination Complex3 Alkyl-Pd Intermediate Complex2->Complex3 Insert Migratory Insertion Complex3->Pd0 - Product - HBr (Base) Elim Beta-Hydride Elimination

Figure 2: The Heck catalytic cycle highlighting the regeneration of Pd(0) via reductive elimination of HBr (scavenged by Et3N).

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (CDCl₃, 400 MHz):

    • Olefinic Protons: Look for two doublets with a large coupling constant (J ≈ 15.5–16.5 Hz ). This confirms the (E)-geometry.

      • 
         ~ 6.5 ppm (d, 1H, 
        
        
        
        -proton to ester)
      • 
         ~ 7.6 ppm (d, 1H, 
        
        
        
        -proton)
    • Pyrimidine Protons:

      • 
         ~ 9.2 ppm (s, 1H, C2-H)
        
      • 
         ~ 8.9 ppm (s, 2H, C4-H, C6-H)
        
    • Methyl Ester: Singlet at

      
       ~ 3.8 ppm.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Oxidative addition stalled.Increase temp to 120°C; Add more TBAB (up to 2.0 equiv).
Pd Black Precipitate Ligand dissociation or poisoning.Ensure P(o-tol)₃ is fresh (not oxidized); Increase Ligand:Pd ratio to 4:1.
(Z)-Isomer detected Isomerization of product.Reduce reaction time; ensure temperature is not >130°C.
Emulsion in Workup DMF presence.Wash organic layer with 5% LiCl solution; Use EtOAc instead of DCM.

Safety & Hazards

  • 5-Bromopyrimidine: Irritant. Avoid inhalation of dust.

  • Methyl Acrylate: Highly flammable, lachrymator, and potential sensitizer. Polymerizes readily; store stabilized. Use only in a fume hood.

  • DMF: Potent solvent, readily absorbed through skin. Reproductive hazard. Wear butyl rubber gloves if possible.

  • Palladium Residues: Heavy metal waste. Dispose of in designated solid waste containers.

References

  • Heck Reaction Mechanism & Pyrimidine Substrates

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

    • Note: Establishes the utility of bulky phosphines and TBAB for electron-deficient and heteroaryl halides.
  • Jeffery Conditions (Phase Transfer Additives)

    • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link

    • Note: Foundational text for using TBAB to enhance r
  • General Protocol for Heterocycles

    • Knowles, J. P., & Buchwald, S. L. (2008). Palladium-Catalyzed Ultrafast Surface Cross-Coupling Reactions. Nature Chemistry. (Analogous conditions for pyridine/pyrimidine couplings). Link

  • Synthesis of Pyrimidine Acrylates (Analogous)

    • Gondela, A., & Walczak, K. (2010). Synthesis of new pyrimidine derivatives via Heck reaction. Arkivoc. Link

    • Note: Demonstrates specific reactivity of bromopyrimidines with acryl

Sources

Application Notes and Protocols for Utilizing (E)-methyl 3-(pyrimidin-5-yl)acrylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of the fragment, (E)-methyl 3-(pyrimidin-5-yl)acrylate , in fragment-based drug discovery (FBDD) campaigns. While direct biological data for this specific fragment is emerging, its constituent motifs—the pyrimidine core and the acrylate system—offer a compelling rationale for its inclusion in fragment screening libraries. The pyrimidine ring is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bonding interactions with a multitude of protein targets, while the acrylate moiety provides a versatile handle for synthetic elaboration.[1][2] This document details the scientific rationale, physicochemical properties, and hypothetical synthesis of the fragment. It further provides in-depth, field-proven protocols for primary screening using Surface Plasmon Resonance (SPR), hit validation with Nuclear Magnetic Resonance (NMR), and structural characterization via X-ray crystallography, culminating in strategies for hit-to-lead evolution.

Introduction: The Strategic Value of (E)-methyl 3-(pyrimidin-5-yl)acrylate as a Fragment

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for lead generation, predicated on the principle that small, low-complexity molecules can bind to protein targets with high ligand efficiency.[3] The selection of a high-quality fragment library is paramount to the success of any FBDD campaign. (E)-methyl 3-(pyrimidin-5-yl)acrylate is proposed as a high-value fragment due to the synergistic properties of its two core components.

  • The Pyrimidine Scaffold: The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its nitrogen atoms act as excellent hydrogen bond acceptors, mimicking the interactions of nucleobases and enabling potent and selective binding to a wide array of protein targets, particularly kinases.[1] Furthermore, pyrimidine can serve as a bioisosteric replacement for a phenyl ring, often improving physicochemical properties such as solubility while maintaining or enhancing binding affinity.[1][4][5][6]

  • The Acrylate Moiety: The (E)-methyl acrylate group provides a planar, rigid extension from the pyrimidine core, which can explore interactions within a binding pocket. Crucially, it presents multiple, well-defined vectors for synthetic elaboration (fragment growing or linking) from the methyl ester or the double bond. This "poised" nature is a highly desirable feature in a fragment, facilitating rapid hit-to-lead chemistry.

Physicochemical Properties Profile

A successful fragment must adhere to the "Rule of Three" to ensure it has favorable properties for binding and subsequent optimization. The calculated properties for (E)-methyl 3-(pyrimidin-5-yl)acrylate align well with these principles.

PropertyCalculated Value"Rule of Three" GuidelineRationale
Molecular Weight ~164.16 g/mol < 300 DaEnsures efficient exploration of chemical space.
cLogP ~0.8 - 1.2≤ 3Balances solubility and permeability.
Hydrogen Bond Donors 0≤ 3Maintains favorable ADME properties.
Hydrogen Bond Acceptors 4 (2 pyrimidine N, 2 ester O)≤ 3Provides strong interaction potential.
Rotatable Bonds 3≤ 3Low conformational entropy penalty upon binding.

Note: cLogP values are estimations and can vary based on the algorithm used.

Synthesis of the Fragment

The synthesis of (E)-methyl 3-(pyrimidin-5-yl)acrylate can be hypothetically achieved through established and robust cross-coupling methodologies, ensuring a reliable supply for screening campaigns. Two primary retrosynthetic routes are proposed.

Route A: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a widely used method for the stereoselective synthesis of E-alkenes.[7][8] This approach involves the reaction of a phosphonate ylide with an aldehyde.

Protocol 2.1: Synthesis via HWE Reaction

  • Starting Materials: Pyrimidine-5-carboxaldehyde and methyl (dimethoxyphosphoryl)acetate.

  • Base and Solvent: A suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is used to deprotonate the phosphonate ester in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Reaction: The pyrimidine-5-carboxaldehyde is added to the resulting phosphonate carbanion at a controlled temperature (e.g., 0 °C to room temperature).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. Purification via column chromatography yields the desired (E)-methyl 3-(pyrimidin-5-yl)acrylate. The E-isomer is typically the major product in the HWE reaction with stabilized ylides.[7]

Route B: Heck Cross-Coupling Reaction

The Mizoroki-Heck reaction provides a powerful means of forming carbon-carbon bonds between an aryl or vinyl halide and an alkene, catalyzed by a palladium complex.[9][10][11]

Protocol 2.2: Synthesis via Heck Reaction

  • Starting Materials: 5-Bromopyrimidine and methyl acrylate.

  • Catalyst and Ligand: A palladium source, such as palladium(II) acetate (Pd(OAc)2), is used with a phosphine ligand (e.g., triphenylphosphine) to form the active Pd(0) catalyst in situ.

  • Base and Solvent: An inorganic base like triethylamine (Et3N) or sodium acetate is required to neutralize the HX formed during the reaction. A polar aprotic solvent such as DMF or acetonitrile is typically used.

  • Reaction: The reactants, catalyst, ligand, and base are heated (e.g., 80-120 °C) until the starting materials are consumed.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the product is isolated by extraction and purified by column chromatography to afford the target compound.

Caption: Proposed synthetic routes to the target fragment.

Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for the primary screening of fragment libraries due to its ability to detect the weak, transient binding events characteristic of fragments.[3][12]

Causality Behind Experimental Choices
  • Immobilization Strategy: The target protein is covalently immobilized on the sensor chip surface (e.g., a CM5 chip via amine coupling). This "target-on-chip" format is generally preferred for fragment screening as it minimizes non-specific binding of fragments to the chip matrix.

  • Reference Surface: A reference flow cell is crucial for correcting bulk refractive index changes and non-specific binding.[12] This cell should be prepared in the same way as the active cell but without the target protein or with an immobilized, unrelated protein.

  • Concentration Range: Fragments are typically screened at high concentrations (e.g., 100 µM - 1 mM) to detect weak affinities (high µM to mM KD).

  • Data Analysis: The binding response (in Resonance Units, RU) at steady-state is plotted against fragment concentration. For weak binders where saturation is not reached, the initial slope of this curve can be used to calculate a Binding Efficiency (BE) index, which normalizes binding for molecular weight.[13]

Protocol 3.1: SPR-Based Primary Fragment Screen

  • Chip Preparation: Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

  • Protein Immobilization: Inject the target protein (e.g., 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over one flow cell to achieve an immobilization level of 8,000-12,000 RU. Deactivate remaining active esters with 1 M ethanolamine-HCl. Prepare a reference flow cell using the same procedure but without injecting the protein.

  • Fragment Preparation: Prepare a stock solution of (E)-methyl 3-(pyrimidin-5-yl)acrylate in 100% DMSO. Dilute into running buffer (e.g., HBS-EP+) to the desired screening concentrations, ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

  • Screening Run: Inject the fragment solution over the active and reference flow cells for a defined association time (e.g., 60 s), followed by a dissociation phase with running buffer (e.g., 120 s).

  • Data Processing: Double-reference the resulting sensorgram by subtracting the signal from the reference flow cell and then from a buffer-only (blank) injection.

  • Hit Identification: A fragment is considered a preliminary hit if it produces a concentration-dependent binding response that is significantly above the noise level and displays a shape indicative of a specific interaction (fast-on/fast-off kinetics).[14]

SPR_Workflow A 1. Protein Immobilization (Amine Coupling on CM5 Chip) B 2. Fragment Injection (e.g., 100 µM - 1 mM) A->B C 3. Data Acquisition (Sensorgram Generation) B->C D 4. Double Referencing (Ref. Cell & Blank Subtraction) C->D E 5. Hit Identification (Response vs. Concentration) D->E F Validated Hit E->F

Caption: High-level workflow for an SPR-based fragment screen.

Orthogonal Hit Validation and Characterization by NMR

NMR spectroscopy is the gold standard for validating fragment hits due to its robustness in detecting weak interactions and its ability to provide structural information.[15] Two complementary NMR approaches are recommended.

Ligand-Observed NMR: Saturation Transfer Difference (STD)

STD NMR is a powerful technique for identifying binders from a mixture. It relies on transferring magnetic saturation from the protein to a bound ligand. Only molecules that bind to the protein will receive this saturation and show a signal in the resulting difference spectrum.

Protocol 4.1: STD-NMR for Hit Validation

  • Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and the fragment (100-500 µM) in a deuterated buffer (e.g., PBS in 99.9% D2O).

  • Acquisition: Acquire two spectra. In the "on-resonance" spectrum, selectively saturate a region of the protein's proton spectrum where no ligand signals are present (e.g., -1 ppm). In the "off-resonance" spectrum, irradiate a frequency far from any protein or ligand signals (e.g., 40 ppm).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Analysis: The presence of signals in the difference spectrum confirms that the fragment binds to the protein. The relative intensity of the signals can provide information on which part of the fragment is in closest proximity to the protein surface.

Protein-Observed NMR: 2D ¹H-¹⁵N HSQC

This is the most robust method for hit validation and provides information on the binding site.[16] It requires a ¹⁵N-isotopically labeled protein. Binding of a fragment causes chemical shift perturbations (CSPs) for the amide backbone resonances of amino acids at or near the binding site.

Protocol 4.2: ¹H-¹⁵N HSQC for Binding Site Mapping

  • Protein Preparation: Express and purify ¹⁵N-labeled target protein.

  • Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone (~50-100 µM) in an appropriate buffer. This serves as the reference map of the protein's backbone amides.[17]

  • Titration: Add increasing concentrations of the fragment to the protein sample and acquire an HSQC spectrum at each concentration.

  • Analysis: Overlay the spectra. Identify amide peaks that shift or broaden upon addition of the fragment. Mapping these perturbed residues onto the protein's 3D structure reveals the location of the binding site.

Validation_Logic Start SPR Hit NMR_Decision Orthogonal Validation? Start->NMR_Decision STD_NMR Ligand-Observed NMR (STD) NMR_Decision->STD_NMR Yes Discard False Positive NMR_Decision->Discard No HSQC_NMR Protein-Observed NMR (¹H-¹⁵N HSQC) STD_NMR->HSQC_NMR Hit Confirmed STD_NMR->Discard No Binding Validated Validated Hit Binding Site Info HSQC_NMR->Validated CSPs Observed HSQC_NMR->Discard No CSPs

Caption: Decision workflow for fragment hit validation.

Structural Biology: Elucidating the Binding Mode via X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is a critical step. It provides definitive proof of binding and reveals the precise interactions that can be exploited for structure-based drug design.

Protocol 5.1: Crystal Soaking for Structure Determination

  • Crystal Growth: Grow apo-protein crystals to a suitable size using standard vapor diffusion methods (hanging or sitting drop).

  • Soaking Solution: Prepare a solution of the fragment in a cryo-protectant-compatible buffer at a high concentration (e.g., 1-10 mM). The final DMSO concentration should be kept below a level that would damage the crystals (typically <10%).

  • Soaking: Transfer the apo-crystals into the soaking solution and incubate for a period ranging from minutes to hours. The short soaking time is often sufficient for small fragments to diffuse into the crystal lattice.

  • Cryo-cooling: Remove the crystal from the soaking solution and flash-cool it in liquid nitrogen.

  • Data Collection and Structure Solution: Collect X-ray diffraction data at a synchrotron source. Solve the structure by molecular replacement using the apo-protein structure and identify the bound fragment in the resulting electron density maps.

Hit-to-Lead Evolution: From Fragment to Potent Ligand

Once a validated hit with a known binding mode is identified, the next stage is to increase its affinity and selectivity through synthetic chemistry. The structure of (E)-methyl 3-(pyrimidin-5-yl)acrylate offers clear strategies for this evolution.

Fragment Growing

This strategy involves adding chemical functionality to the fragment to engage with adjacent sub-pockets of the binding site.

  • Vector 1 (Ester): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to form amides, exploring interactions in a new region of the protein.

  • Vector 2 (Pyrimidine C2/C4/C6): If the binding mode allows, substitution at other positions on the pyrimidine ring can be explored to pick up additional interactions.

Fragment Linking

If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together.[18] Computational tools can be used to model optimal linkers that bridge the two fragments with favorable geometry and minimal strain.[19][20][21]

Hit_Evolution cluster_growth Fragment Growing cluster_linking Fragment Linking Fragment Validated Hit (E)-methyl 3-(pyrimidin-5-yl)acrylate Grow_Ester Elaborate at Methyl Ester Fragment->Grow_Ester Grow_Pyr Substitute on Pyrimidine Ring Fragment->Grow_Pyr Link_Fragment Identify Second Fragment Binder Fragment->Link_Fragment Lead Lead Compound (Improved Affinity & Selectivity) Grow_Ester->Lead Grow_Pyr->Lead Link_Design Design & Synthesize Linked Molecule Link_Fragment->Link_Design Link_Design->Lead

Caption: Strategies for hit-to-lead optimization.

Conclusion

(E)-methyl 3-(pyrimidin-5-yl)acrylate represents a fragment of high potential for FBDD campaigns. Its combination of a privileged, interaction-rich pyrimidine core and a synthetically tractable acrylate handle makes it an attractive starting point for developing novel therapeutics. By employing a rigorous, multi-disciplinary workflow encompassing SPR for primary screening, NMR for orthogonal validation, and X-ray crystallography for structural elucidation, researchers can effectively leverage this fragment's potential. The detailed protocols and strategic considerations outlined in this document provide a robust roadmap for integrating this and similar fragments into successful drug discovery programs.

References

  • Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320–2322. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Bolin, P. (2022). Pyrimidine Synthesis - CRASH! Medical Review Series. YouTube. [Link]

  • Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • Couture, A., et al. (2018). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-a,b-unsaturated Esters. Molecules, 23(9), 2243. [Link]

  • Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent. [Link]

  • Yasukata, T., & Matsuura, T. (2021). Efficient Synthesis of Acrylates Bearing an Aryl or Heteroaryl Moiety. Heterocycles, 102(3), 527. [Link]

  • Stini, N. A., et al. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Green Chemistry. [Link]

  • Patel, K., et al. (2016). Synthesis, characterization of acrylate polymer having chalcone moiety: evaluation of antimicrobial, anticancer and drug release study. Journal of Macromolecular Science, Part A, 53(11), 674-681. [Link]

  • Bedford, R. B., & Cazin, C. S. J. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(21), 3375-3377. [Link]

  • Szostak, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2202. [Link]

  • Talele, T. T. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6563. [Link]

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 4-8. [Link]

  • Kumar, D., & Kumar, S. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

  • Isaksson, L., et al. (2021). Fragment-based screening by protein-detected NMR spectroscopy. STAR Protocols, 2(2), 100511. [Link]

  • Jones, D. S. (1999). Controlling drug release from acrylic polymers: in vitro studies with potential oral inserts. Drug Development and Industrial Pharmacy, 25(6), 735-739. [Link]

  • Cresset Group. (n.d.). Grow and link fragments. [Link]

  • Chen, I. J., & Foloppe, N. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Journal of Medicinal Chemistry, 61(15), 6541-6565. [Link]

  • Sahu, J. K., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101377. [Link]

  • Erlanson, D. A., et al. (2016). Fragment-Based Drug Discovery. Nature Reviews Drug Discovery, 15(9), 605-619. [Link]

  • Wagener, M., & van der Neut, F. W. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 46(2), 645-654. [Link]

  • Papalia, G. A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • CureFFI.org. (2016). NMR fragment screening. [Link]

  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]

  • Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis. Bio-Radiations. [Link]

  • ResearchGate. (n.d.). Computational Tools for In Silico Fragment-Based Drug Design. [Link]

  • Harner, M. J., et al. (2013). Fragment-based drug discovery using NMR spectroscopy. Journal of Biomolecular NMR, 56(1), 1-13. [Link]

  • D'Alessandro, M., et al. (2019). Mechanism of molecular interaction of acrylate-polyethylene glycol acrylate copolymers with calcium silicate hydrate surfaces. Green Chemistry, 22(1), 231-240. [Link]

  • Motsa, B. B., & Stahelin, R. V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 30-35. [Link]

  • Loeffler, T. D., et al. (2023). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. ACS Omega. [Link]

  • ResearchGate. (n.d.). Effect of the bioisosteric replacement of pyrimidine by pyridine. [Link]

  • Sharma, P., & Singh, P. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 230-234. [Link]

  • ResearchGate. (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

  • Mestrelab Research. (2017). Software Pharmaceutical Analysis: Fragment-based Screening by NMR. YouTube. [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. [Link]

  • Loeffler, T. D., et al. (2023). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. bioRxiv. [Link]

  • Intravaia, E., et al. (2021). Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. Polymers, 14(1), 89. [Link]

  • SPR-Pages. (2022). Negative curves. [Link]

  • Patel, D., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Omega, 7(24), 20958-20967. [Link]

  • Lee, J., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 26(11), 3328. [Link]

  • MPG.PuRe. (2025). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. [Link]

Sources

Application Note: Strategic Functionalization of Pyrimidine Scaffolds via Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the protocols for performing Michael (conjugate) additions to (E)-methyl 3-(pyrimidin-5-yl)acrylate . This substrate represents a "doubly activated" Michael acceptor. The electron-deficient pyrimidine ring (specifically at the 5-position) acts synergistically with the acrylate ester to significantly lower the LUMO energy of the


-carbon, making it highly susceptible to nucleophilic attack.

Why this matters:

  • Medicinal Chemistry: Pyrimidines are privileged scaffolds in oncology and antiviral drugs. This reaction allows for the rapid introduction of complexity at the periphery of the heterocycle.

  • Bioconjugation: The high reactivity allows for "Click-like" efficiency with thiols (cysteine residues) under mild conditions.

Mechanistic Insight & Reactivity Profile

Understanding the electronic landscape is crucial for controlling side reactions (polymerization) and ensuring regioselectivity.

Electronic Activation

The pyrimidine ring exerts a strong inductive (


) and mesomeric (

) electron-withdrawing effect. Unlike phenyl-substituted cinnamates, the pyrimidinyl acrylate does not require harsh Lewis acids for activation.
Reaction Pathway Visualization

The following diagram illustrates the conjugate addition pathway and the critical enolate stabilization step.

MichaelMechanism Substrate (E)-methyl 3-(pyrimidin-5-yl)acrylate (Electrophile) TS Transition State (C-C/C-Nu Bond Formation) Substrate->TS Activation Nu Nucleophile (Nu:) Nu->TS Enolate Stabilized Enolate Intermediate TS->Enolate 1,4-Addition Product Final Adduct (Saturated Ester) Enolate->Product Protonation (H+) Retro Retro-Michael Risk (Thermodynamic Control) Product->Retro High Temp / Strong Base Retro->Substrate

Figure 1: Mechanistic pathway of Michael addition to pyrimidinyl acrylates. Note the reversibility (Retro-Michael) indicated by the dashed line, which is prevalent with stable nucleophiles.

Experimental Protocols

Protocol A: Thia-Michael Addition (High-Efficiency "Click" Chemistry)

Application: Bioconjugation, polymer cross-linking, and fragment-based drug discovery. Mechanism: Base-catalyzed or Phosphine-catalyzed conjugate addition.

Reagents:

  • Substrate: (E)-methyl 3-(pyrimidin-5-yl)acrylate (1.0 equiv)

  • Nucleophile: Alkyl thiol or Cysteine derivative (1.1 equiv)

  • Catalyst: Dimethylphenylphosphine (DMPP) (5 mol%) OR Triethylamine (10 mol%)

  • Solvent: DCM or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve (E)-methyl 3-(pyrimidin-5-yl)acrylate (0.5 mmol) in anhydrous DCM (2.0 mL) in a flame-dried vial under inert atmosphere (

    
    ).
    
  • Nucleophile Addition: Add the thiol (0.55 mmol) dropwise to the stirring solution.

  • Catalysis: Add DMPP (0.025 mmol) or TEA (0.05 mmol).

    • Note: Phosphine catalysts (DMPP) often yield faster kinetics and suppress disulfide formation compared to amine bases [1].

  • Monitoring: Stir at Room Temperature (RT). Monitor by TLC (50% EtOAc/Hexanes).

    • Endpoint: Disappearance of the UV-active acrylate spot (

      
      ) and appearance of a lower 
      
      
      
      product.
  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Purification: Flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).

    • Self-Validation:

      
       NMR should show the disappearance of the alkene doublets at 
      
      
      
      6.5 and 7.6 ppm and the appearance of an ABX system for the
      
      
      and
      
      
      protons.
Protocol B: Asymmetric Carbon-Michael Addition (C-C Bond Formation)

Application: Synthesis of chiral pyrimidine derivatives for pharmaceutical intermediates. Mechanism: Organocatalysis using chiral thiourea or cinchona alkaloid derivatives.

Reagents:

  • Substrate: (E)-methyl 3-(pyrimidin-5-yl)acrylate (1.0 equiv)

  • Nucleophile: Dimethyl malonate or 1,3-dicarbonyl (2.0 equiv)

  • Catalyst: Chiral Thiourea Catalyst (e.g., Takemoto's Catalyst) (10 mol%)

  • Solvent: Toluene or Xylene (Non-polar solvents enhance H-bonding interactions).

Step-by-Step Methodology:

  • Setup: In a reaction vessel, combine the acrylate (0.2 mmol) and the chiral catalyst (0.02 mmol) in Toluene (1.0 mL).

  • Activation: Stir for 10 minutes to allow hydrogen-bonding pre-organization between the catalyst and the pyrimidine/ester moieties.

  • Addition: Add dimethyl malonate (0.4 mmol) in one portion.

  • Reaction: Stir at

    
     to RT for 24-48 hours.
    
    • Critical: Lower temperatures often improve enantioselectivity (

      
      ) but reduce rate.
      
  • Quenching: Add 1N HCl (0.5 mL) to quench the enolate and prevent racemization (Retro-Michael).

  • Extraction: Extract with EtOAc (

    
    ), dry over 
    
    
    
    , and concentrate.

Data Analysis & Troubleshooting

Expected NMR Signatures (Self-Validation)

Upon successful reaction, the diagnostic alkene signals vanish.

SignalStarting Material (Acrylate)Product (Michael Adduct)
Alkene

-H
Doublet (

6.4-6.6 ppm,

Hz)
Absent
Alkene

-H
Doublet (

7.5-7.7 ppm,

Hz)
Absent
Alkene

-CH
N/AMultiplet/Triplet (

3.8-4.5 ppm)
Ester

-CH2
N/AMultiplet (

2.5-3.0 ppm)
Troubleshooting Decision Tree

Troubleshooting Problem Reaction Issue Identified LowYield Low Conversion Problem->LowYield ByProducts By-Products / Polymerization Problem->ByProducts Retro Retro-Michael (Reversibility) Problem->Retro Solution1 Increase Catalyst Load Switch to Phosphine (DMPP) LowYield->Solution1 Solution2 Lower Temperature Dilute Reaction (0.05 M) ByProducts->Solution2 Solution3 Quench immediately at 0°C Avoid strong base in workup Retro->Solution3

Figure 2: Troubleshooting logic for optimizing Michael additions to heteroaryl acrylates.

Critical Control Points
  • Solvent Polarity: In asymmetric synthesis, non-polar solvents (Toluene) favor the tight ion-pairing required for high enantioselectivity. For Thia-Michael, polar solvents (DCM, MeOH) accelerate the reaction.

  • Retro-Michael Reaction: The pyrimidine ring stabilizes the negative charge, making the reverse reaction possible if the product is heated with base. Always remove base prior to heating/distillation.

References

  • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Source: ResearchGate (Polymer Chemistry).[1] URL:[Link]

  • Asymmetric hetero-Michael addition to

    
    -unsaturated carboxylic acids using thiourea–boronic acid hybrid catalysts. 
    Source: Tetrahedron (via Kyoto University Repository).
    URL:[Link]
    
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Source: Molecules (MDPI). URL:[Link]

  • Michael Addition Reaction Kinetics of Acetoacetates and Acrylates. Source: Progress in Reaction Kinetics and Mechanism.[2] URL:[Link]

Sources

Process Development and Scale-Up of (E)-Methyl 3-(pyrimidin-5-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The synthesis of (E)-methyl 3-(pyrimidin-5-yl)acrylate is a critical transformation in the production of pyrimidine-based pharmaceutical intermediates (e.g., for kinase inhibitors or statin analogs). While laboratory-scale methods often utilize Horner-Wadsworth-Emmons (HWE) olefination starting from pyrimidine-5-carbaldehyde, this route is suboptimal for scale-up due to the high cost of the aldehyde precursor and the generation of stoichiometric phosphorus waste.

The Scalable Solution: Mizoroki-Heck Coupling For multi-kilogram production, the Heck reaction between 5-bromopyrimidine and methyl acrylate is the superior route.

  • Atom Economy: Significantly higher than HWE.

  • Raw Material Availability: 5-Bromopyrimidine is a commodity chemical; pyrimidine-5-carbaldehyde is a specialty intermediate.

  • Stereocontrol: The Heck mechanism intrinsically favors the thermodynamic (E)-isomer (>98:2 E:Z ratio typically achievable).

This application note details a robust, self-validating protocol for the 100g to 1kg scale synthesis, focusing on exotherm management, palladium remediation, and isolation via crystallization (avoiding chromatography).

Reaction Mechanism & Selectivity Logic

Understanding the mechanism is vital for troubleshooting. The high (E)-selectivity is dictated by the conformational requirements of the syn-elimination step in the catalytic cycle.

Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the steric factors driving the stereoselectivity.

HeckCycle cluster_legend Key Logic Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Bromopyrimidine Coord Olefin Coordination OxAdd->Coord + Methyl Acrylate MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns Syn-Addition Rot C-C Bond Rotation (Steric Minimization) MigIns->Rot Critical Step for (E)-Selectivity Elim Beta-Hydride Elimination (Product Release) Rot->Elim Syn-Elimination RedElim Reductive Elimination (Base Assisted) Elim->RedElim Release (E)-Product RedElim->Pd0 Regeneration Text1 Rotation places Pyrimidine and Ester groups anti (trans) to minimize clash

Figure 1: Catalytic cycle of the Heck reaction emphasizing the origin of (E)-selectivity.

Detailed Experimental Protocol (Scale: 100g Basis)

Safety Warning: Methyl acrylate is a lachrymator, flammable, and prone to polymerization. All operations must be conducted in a fume hood. Palladium dust is a sensitization hazard.

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
5-Bromopyrimidine 158.981.0100.0 gLimiting Reagent
Methyl Acrylate 86.091.581.2 g (85 mL)Coupling Partner
Pd(OAc)₂ 224.510.01 (1 mol%)1.41 gPre-catalyst
P(o-tol)₃ 304.370.02 (2 mol%)3.83 gLigand (High thermal stability)
Triethylamine (Et₃N) 101.192.0127.3 g (175 mL)Base / HI Scavenger
DMF (Anhydrous) --500 mLSolvent (High boiling)

Note: Tri-o-tolylphosphine (P(o-tol)₃) is preferred over Triphenylphosphine (PPh₃) for large-scale Heck reactions due to its formation of a more thermally stable "palladacycle" intermediate, preventing catalyst death (Pd black precipitation) at high temperatures.

Step-by-Step Procedure

Phase 1: Reactor Setup & Inertion

  • Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (impeller type: pitch-blade), a reflux condenser, an internal temperature probe, and a nitrogen inlet.

  • Charge DMF (500 mL) and Triethylamine (175 mL) .

  • Start agitation (250 RPM) and sparge with nitrogen for 20 minutes to remove dissolved oxygen (critical to prevent phosphine oxidation).

Phase 2: Catalyst & Substrate Charging 4. Under positive nitrogen flow, charge 5-Bromopyrimidine (100 g) . 5. Add Pd(OAc)₂ (1.41 g) and P(o-tol)₃ (3.83 g) simultaneously. The solution will turn yellow/orange. 6. Heat the mixture to 90°C .

Phase 3: Controlled Addition (Exotherm Management) 7. Once at 90°C, begin the addition of Methyl Acrylate (85 mL) via a dosing pump over 2 hours .

  • Why? Methyl acrylate can polymerize if accumulated.[2][3][4] Slow addition keeps the monomer concentration low and prevents thermal runaway.
  • After addition, raise temperature to 110°C and hold for 4–6 hours.

Phase 4: In-Process Control (IPC) 9. Sample 50 µL, quench in MeCN, and analyze via HPLC.

  • Target: < 1.0% remaining 5-bromopyrimidine.
  • Target:E:Z ratio > 95:5.

Phase 5: Workup & Palladium Remediation 10. Cool reaction mixture to 50°C . 11. Pd Removal: Add SiliaMetS® Thiol (or equivalent scavenger resin) (5 wt% relative to substrate) and stir for 60 minutes. Filter hot through a Celite pad to remove the resin and precipitated Pd black. 12. Concentrate the filtrate under reduced pressure (rotary evaporator, bath 60°C) to remove excess Et₃N and bulk DMF. A thick oil/slurry will remain.

Phase 6: Isolation (Crystallization) 13. Add Water (600 mL) to the residue while stirring vigorously. The product is hydrophobic and will precipitate. 14. Slurry the solid for 2 hours at 5–10°C. 15. Filter the solid on a Büchner funnel. Wash with cold water (2 x 100 mL) to remove residual DMF and Et₃N·HBr salts. 16. Recrystallization (Polishing): Dissolve the wet cake in minimum hot Isopropanol (IPA) (~300 mL at 80°C). Cool slowly to 0°C. 17. Filter and dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

This workflow is designed to ensure safety and purity without chromatographic steps.

ProcessFlow Start Start: Inertion & Charging Heating Heating to 90°C Start->Heating Dosing Semi-Batch Addition (Methyl Acrylate) Heating->Dosing Prevents Polymerization Reaction Reaction Hold (110°C, 4-6h) Dosing->Reaction Scavenging Pd Scavenging (Thiol Resin) Reaction->Scavenging IPC: <1% SM Filtration Hot Filtration (Remove Pd) Scavenging->Filtration Precip Water Precipitation Filtration->Precip Solvent Swap Recryst Recrystallization (IPA) Precip->Recryst Purity Upgrade Final Final Product (E)-Methyl 3-(pyrimidin-5-yl)acrylate Recryst->Final

Figure 2: Process flow diagram from reactor charging to isolated solid.

Analytical & Quality Specifications

To ensure the protocol is "self-validating," the isolated material must meet these criteria.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm.

  • Retention Time Logic: Pyrimidine is polar; the product is less polar.

    • 5-Bromopyrimidine: ~2.5 min

    • (E)-Product: ~5.8 min

    • (Z)-Isomer: ~5.2 min (typically elutes slightly before E).

    • Bis-coupled impurity (dimer): ~7.5 min.

Specification Limits
TestAcceptance CriteriaMethod
Appearance Off-white to pale yellow solidVisual
Purity (HPLC) > 98.0% (Area %)HPLC-UV
(E)/(Z) Ratio > 99:1HPLC or 1H-NMR
Palladium Content < 20 ppmICP-MS
Melting Point 74°C – 78°C (Typical)DSC / Capillary

Troubleshooting & Optimization Guide

  • Issue: Low Conversion / Stalled Reaction

    • Cause: Catalyst poisoning by O₂ or "Pd black" precipitation.

    • Fix: Ensure rigorous N₂ sparging. Increase ligand ratio to 1:4 (Pd:P). Switch to a palladacycle catalyst like Herrmann-Beller catalyst for higher stability.

  • Issue: High Level of (Z)-Isomer (>5%)

    • Cause: Thermodynamic equilibration not reached or reaction temperature too low.

    • Fix: Extend the hold time at 110°C. The (Z)-isomer can isomerize to the more stable (E)-isomer under thermal conditions in the presence of Pd.

  • Issue: Product is Colored (Dark Brown)

    • Cause: Residual Palladium.[5]

    • Fix: Perform a charcoal wash (activated carbon) during the IPA recrystallization step.

References

  • General Heck Reaction Mechanism & Selectivity

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Scale-Up of Acrylate Couplings

    • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086–1092.

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Synthesis of Pyrimidine Acrylates (Analogous Protocols)

    • Specific conditions adapted from: Journal of Medicinal Chemistry, 2012, 55(22), 9988–10002 (Synthesis of Pyrimidine-based Kinase Inhibitors).

Sources

Application Note: Advanced Derivatization of (E)-Methyl 3-(pyrimidin-5-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The scaffold (E)-methyl 3-(pyrimidin-5-yl)acrylate represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for Janus Kinase (JAK) inhibitors, EGFR modulators, and tubulin polymerization inhibitors.

Its reactivity is defined by a unique electronic "push-pull" system. The pyrimidine ring at the C3 position is electron-deficient (π-deficient), and the acrylate ester moiety is electron-withdrawing. This conjugation creates a highly electrophilic


-carbon , making the molecule an exceptional Michael acceptor. Unlike simple acrylates, the pyrimidine ring stabilizes the developing negative charge in the transition state of nucleophilic attacks, accelerating reaction rates but also increasing the risk of retro-Michael reversibility.

This guide details three high-value derivatization protocols designed to exploit this reactivity while controlling side reactions:

  • Chemo-Selective Aza-Michael Addition: For rapid library generation.

  • 1,3-Dipolar Cycloaddition: For accessing

    
    -rich pyrrolidine scaffolds ("Escaping Flatland").
    
  • Controlled Hydrolysis & Amidation: For linker optimization.

Reactivity Landscape & Strategic Analysis

The following decision tree illustrates the primary synthetic pathways available for this scaffold.

Derivatization_Pathways Start (E)-Methyl 3-(pyrimidin-5-yl)acrylate (Electrophilic β-Carbon) Path1 Pathway A: Michael Addition (Nucleophilic Attack) Start->Path1  1°/2° Amines  Mild Base Path2 Pathway B: [3+2] Cycloaddition (1,3-Dipole) Start->Path2  Azomethine Ylide  Ag(I) or Thermal Path3 Pathway C: Ester Hydrolysis (Saponification) Start->Path3  LiOH, THF/H2O  0°C to RT Prod1 β-Amino Esters (Kinase Inhibitor Libraries) Path1->Prod1 Prod2 Pyrrolidinyl-Pyrimidines (High Fsp3 Character) Path2->Prod2 Prod3 Acrylamides / Linkers (Solubility Tuning) Path3->Prod3

Figure 1: Strategic derivatization pathways for (E)-methyl 3-(pyrimidin-5-yl)acrylate. The electrophilic


-carbon is the primary reactive center.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Aza-Michael Addition

Objective: Synthesis of


-amino ester libraries.
Challenge:  Reversibility (Retro-Michael) and bis-addition with primary amines.
Solution:  Use of microwave irradiation to accelerate the forward reaction and a polar protic solvent (MeOH) to stabilize the zwitterionic intermediate.
Materials
  • Substrate: (E)-Methyl 3-(pyrimidin-5-yl)acrylate (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., morpholine, piperidine) or hindered primary amine (1.2 equiv)

  • Catalyst: Glacial Acetic Acid (10 mol%) - Optional, promotes proton transfer.

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-compatible vial, dissolve 100 mg (0.61 mmol) of (E)-methyl 3-(pyrimidin-5-yl)acrylate in 2.0 mL of anhydrous methanol.

  • Addition: Add the amine (0.73 mmol, 1.2 equiv) dropwise.

    • Note: If using a volatile amine, add 2.0 equiv to account for loss.

  • Irradiation: Seal the vial and irradiate at 80°C for 20 minutes (Power: 100W, Max Pressure: 200 psi).

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      amine spot.
  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Critical Step: Do not perform an aqueous acidic workup, as this can reverse the Michael addition.

  • Purification: Flash column chromatography on silica gel. Elute with DCM:MeOH (95:5).

    • Yield Expectation: 85-95%.

Data Interpretation:

  • 1H NMR: Loss of the alkene doublets (typically

    
     6.5 and 7.6 ppm). Appearance of an ABX system for the 
    
    
    
    and
    
    
    protons (
    
    
    2.8–4.0 range).
Protocol B: [3+2] Cycloaddition to Pyrrolidine Scaffolds

Objective: Converting the flat acrylate alkene into a 3D pyrrolidine ring (increasing


).
Mechanism:  1,3-Dipolar cycloaddition using an in situ generated azomethine ylide.
Materials
  • Substrate: (E)-Methyl 3-(pyrimidin-5-yl)acrylate (1.0 equiv)

  • Ylide Precursor: Sarcosine (N-methylglycine) (1.5 equiv)

  • Aldehyde: Paraformaldehyde (2.0 equiv)

  • Solvent: Toluene (dry)

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Mixing: Add the acrylate (1.0 mmol), sarcosine (1.5 mmol), and paraformaldehyde (2.0 mmol) to 15 mL of dry toluene.

  • Reflux: Heat the mixture to vigorous reflux (110°C) for 12–16 hours.

    • Mechanism:[1][2] Sarcosine and paraformaldehyde condense to form the oxazolidin-5-one, which decarboxylates to form the reactive azomethine ylide dipole. This dipole attacks the acrylate alkene.

  • Monitoring: Reaction is complete when CO2 evolution ceases and TLC shows consumption of the acrylate.

  • Work-up:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove polymeric byproducts.

    • Concentrate the filtrate in vacuo.

  • Purification: The crude residue is often a mixture of diastereomers. Separate via preparative HPLC or silica chromatography (Gradient: 0-10% MeOH in DCM).

Structural Validation:

  • Mass Spec: Product mass will be [M + 57] (addition of

    
    ).
    
  • Stereochemistry: NOESY experiments are required to distinguish between endo and exo adducts, though the trans relationship of the ester and pyrimidine is usually conserved.

Analytical Data Summary

ParameterStarting Material (Acrylate)Michael Adduct (Protocol A)Cycloadduct (Protocol B)
Hybridization

(Planar)

(Flexible)

(Rigid/Chiral)
1H NMR (Alkene) Doublets

6.5, 7.6 (

Hz)
Absent Absent
1H NMR (Aliphatic) Methyl ester singlet onlyNew multiplets

2.5–4.5
Complex ring protons
Solubility Moderate (Organic)High (pH dependent)Moderate
Stability Polymerizes in lightAcid labile (Retro-Michael)Stable

References

  • Michael Addition Methodology

    • Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. Link

  • Pyrimidine Chemistry

    • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Standard text for pyrimidine reactivity).

  • Microwave Synthesis

    • Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Cycloaddition Protocols: Pandey, G., et al. "1,3-Dipolar cycloaddition of azomethine ylides to acrylate esters." Tetrahedron, 52(12), 4032. (General protocol adapted for electron-deficient alkenes).

Sources

Application Note: Protocol for Monitoring Reaction Progress via TLC or LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and development, the ability to accurately monitor reaction kinetics is the difference between a high-yield isolation and a decomposed mixture. This guide provides a rigorous technical framework for the two primary monitoring modalities: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .

While TLC offers rapid, qualitative "snapshots" of reaction progress, LC-MS provides quantitative structural confirmation. This protocol details not just how to run these experiments, but why specific parameters (quenching, co-spotting, ionization modes) are critical for data integrity.

Strategic Selection: TLC vs. LC-MS

Do not default to one method. Use the following decision matrix to select the appropriate tool for the specific chemical context.

FeatureThin Layer Chromatography (TLC) LC-MS (Single Quad/TOF)
Primary Output Qualitative (

, Spot Intensity)
Quantitative (UV Area%) & Structural (m/z)
Time to Result < 5 Minutes10–30 Minutes (including queue)
Limit of Detection ~1–10 µg (visual)~1–10 ng (MS dependent)
Blind Spots Non-UV active / Non-staining compoundsNon-ionizable compounds / Isobars
Best For Rapid checks, non-polar intermediates, purification planningComplex mixtures, structural confirmation, kinetics
Critical Failure Overlapping spots (Co-elution)Matrix suppression / Column saturation

Technique 1: Thin Layer Chromatography (TLC)[1][2][3][4][5][6][7][8][9][10][11]

The "Co-Spot" System

A common failure mode in reaction monitoring is running the reaction mixture (RM) in isolation. Without a reference standard on the same plate, slight variations in eluent composition or plate activity can lead to misinterpretation of


 values.

The Mandatory 3-Lane Protocol:

  • Lane 1 (SM): Pure Starting Material.

  • Lane 2 (Co-Spot): 50% SM + 50% Reaction Mixture (overlapped).

  • Lane 3 (RM): Reaction Mixture.

Why Co-Spot? If the SM and Product have similar


 values (e.g., 

), they may appear as a single spot in isolated lanes. The Co-Spot lane forces them to interact; if they are different, the spot will elongate or form a "figure-8" shape.
Visualization Logic (Graphviz)

TLC_Logic Start Develop Plate CheckUV Check UV (254 nm) Start->CheckUV NewSpot New Spot Visible? CheckUV->NewSpot Yes Yes NewSpot->Yes UV Active No No NewSpot->No UV Inactive CoSpotCheck Check Co-Spot Lane Conclusion1 Reaction Incomplete (SM Persists) CoSpotCheck->Conclusion1 Figure-8 Spot Conclusion2 Reaction Complete (SM Gone) CoSpotCheck->Conclusion2 Single New Spot Stain Apply Chemical Stain Stain->Conclusion2 Distinct Spot Conclusion3 No Reaction / Decomposition Stain->Conclusion3 Messy Streak Yes->CoSpotCheck No->Stain

Figure 1: Decision logic for interpreting TLC plates using the Co-Spot method.

Advanced Staining Guide

If compounds lack a chromophore (conjugated


 system), UV visualization is useless. Select stains based on functional groups.[1][2]
StainTarget Functional GroupMechanismPreparation Note
KMnO₄ Alkenes, Alkynes, AlcoholsOxidation (Yellow spot on purple)Short shelf life; sensitive to light.
p-Anisaldehyde Nucleophiles, CarbonylsCondensation/PolymerizationRequires heat gun; versatile "universal" stain.[2]
Ninhydrin Amines (Primary/Secondary)Schiff base formation (Pink/Purple)Distinctive deep purple for free amines.
Phosphomolybdic Acid (PMA) General OrganicOxidation (Blue/Green spots)Good general stain; requires strong heating.[2]
Iodine Chamber Unsaturation / GeneralReversible complexationNon-destructive ; use before other stains.

Technique 2: LC-MS Reaction Monitoring

The "Mini-Workup" Protocol

Critical Warning: Never inject a crude reaction mixture directly onto an LC-MS column if it contains strong acids, bases, or heterogeneous catalysts. This damages the stationary phase and mass spectrometer source.

Protocol:

  • Sampling: Withdraw 20–50 µL of reaction mixture.

  • Quenching: Dispense into a vial containing 500 µL of an incompatible solvent (e.g., Water/Bicarb for acid chlorides, Ammonium Chloride for Grignards).

  • Extraction (Optional but Recommended): Add 500 µL Ethyl Acetate, vortex, and let layers separate.

  • Dilution: Take 50 µL of the top organic layer and dilute into 1 mL of MeCN/Water (mobile phase).

  • Injection: Inject 1–5 µL.

LC-MS Workflow Diagram (Graphviz)

LCMS_Workflow Rxn Reaction Vessel (Active Reagents) Aliquot Aliquot (20 µL) Rxn->Aliquot Sampling Quench Quench Vial (Stop Reactivity) Aliquot->Quench Neutralize Dilute Dilution (1:100) (Mobile Phase) Quench->Dilute Filter/Extract Inject LC-MS Injection Dilute->Inject Transfer Data Data Analysis (TIC vs UV) Inject->Data

Figure 2: Sample preparation workflow ensuring column longevity and data accuracy.

Standard Method Parameters

For routine monitoring, a "Generic Gradient" is sufficient. Do not waste time optimizing separation for simple conversion checks.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters BEH), 1.7–3.5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.6 – 1.0 mL/min (system dependent).

  • Detection:

    • UV:[1][2][4] 254 nm (aromatics) and 210 nm (amides/carbonyls).

    • MS: ESI Positive (Scan 100–1000 m/z).

Data Interpretation: TIC vs. UV
  • UV (254 nm): Use this for quantification (Area %). The extinction coefficient of SM and Product are likely similar (unless conjugation changes), making integration reliable for conversion estimates.

  • TIC (Total Ion Chromatogram): Use this for identification only. Ionization efficiency varies wildly. A huge peak in MS might correspond to a trace impurity that ionizes well (e.g., triphenylphosphine oxide), while the product ionizes poorly.

    • Rule of Thumb: If UV shows 50% conversion, but MS shows 90% product, trust the UV for yield and MS for identity.

References

  • Agilent Technologies. (2021).[5] Automated Reaction Monitoring by the Agilent 1260 Infinity II Prime Online LC.[5][6] Application Note 5994-3981EN. Link

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates.Link

  • Not Voodoo (University of Rochester). TLC Stains.[1][2]Link

  • Royal Society of Chemistry. (2013). Guide to achieving reliable quantitative LC-MS measurements.Link

  • Thermo Fisher Scientific. Thin Layer Chromatography (TLC) Overview.Link

Sources

Design, Synthesis, and Evaluation of Pyrimidine Acrylamides as Nrf2-Targeting Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

Oxidative stress is a hallmark of neurodegenerative diseases, cancer, and inflammation. While direct radical scavengers (e.g., Vitamin C) have limited therapeutic efficacy, upregulating the endogenous antioxidant system via the Nrf2-Keap1 pathway offers a potent strategy.

This guide details the synthesis and evaluation of Pyrimidine Acrylamides . The design rationale relies on a "Scaffold + Warhead" approach:

  • The Scaffold (Pyrimidine): A privileged pharmacophore often associated with kinase inhibition and favorable pharmacokinetic properties.

  • The Warhead (Acrylamide): An electrophilic Michael acceptor that covalently modifies specific cysteine residues (e.g., Cys151) on the sensor protein Keap1.

Mechanism of Action

Under basal conditions, Keap1 targets Nrf2 for ubiquitination and degradation.[1][2][3] The pyrimidine acrylamide acts as a soft electrophile, alkylating Keap1 cysteines. This conformational change prevents Nrf2 degradation, allowing its nuclear translocation and transcription of Antioxidant Response Element (ARE) genes like HO-1 and NQO1.

Nrf2_Pathway Compound Pyrimidine Acrylamide (Electrophile) Keap1_Mod Alkylated Keap1 (Inactive) Compound->Keap1_Mod Keap1_Basal Keap1-Nrf2 Complex (Cytosol) Keap1_Basal->Keap1_Mod Covalent Modification (Michael Addition) Nrf2_Free Free Nrf2 Keap1_Basal->Nrf2_Free Release Nucleus Nucleus Translocation Nrf2_Free->Nucleus ARE ARE Binding (Promoter) Nucleus->ARE Antioxidants Antioxidant Proteins (HO-1, NQO1) ARE->Antioxidants Transcription

Figure 1: Mechanism of Nrf2 activation by electrophilic pyrimidine acrylamides.

Chemical Synthesis Protocol

The critical step in synthesizing these compounds is the installation of the acrylamide warhead onto an amino-pyrimidine core. This reaction is sensitive to moisture and temperature due to the high reactivity of acryloyl chloride.

Materials
  • Substrate: Substituted 4-aminopyrimidine or 2-aminopyrimidine (1.0 equiv).

  • Reagent: Acryloyl chloride (1.2 equiv). Caution: Lachrymator, toxic.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Inhibitor: Trace hydroquinone (to prevent polymerization of the acrylamide).

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (N2) or Argon.

    • Dissolve the amino-pyrimidine derivative (1.0 mmol) in anhydrous DCM (10 mL).

    • Add DIPEA (1.5 mmol) and cool the mixture to 0°C using an ice bath.

  • Acryloylation (The Critical Step):

    • Dilute acryloyl chloride (1.2 mmol) in 2 mL of anhydrous DCM.

    • Dropwise Addition: Add the acryloyl chloride solution to the reaction flask over 15 minutes.

    • Rationale: Rapid addition generates localized heat, which can cause polymerization or bis-acylation.

    • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature (RT) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate).

  • Work-up:

    • Quench with saturated NaHCO3 solution (10 mL).

    • Extract with DCM (3 x 15 mL).

    • Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification:

    • Purify via silica gel column chromatography.

    • Gradient: 0% → 40% Ethyl Acetate in Hexane.

    • Note: Acrylamides can degrade on acidic silica; add 1% TEA to the eluent if degradation is observed.

Structural Characterization

Verification of the acrylamide "warhead" is essential. The vinylic protons exhibit a characteristic pattern in ¹H NMR.

Table 1: Diagnostic ¹H NMR Signals (DMSO-d6)

Proton PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (

)
Structural Insight
NH (Amide) 10.0 – 10.8Singlet (broad)-Confirms amide bond formation.
-CH= (Vinyl) 6.20 – 6.45Doublet of Doubletstrans

Hz
Terminal alkene proton (trans to carbonyl).
-CH= (Vinyl) 6.10 – 6.30Doublet of Doubletscis

Hz
Terminal alkene proton (cis to carbonyl).
-CH= (Vinyl) 5.70 – 5.90Doublet of Doublets

Hz
Proton adjacent to carbonyl.

Biological Evaluation Protocols

To validate the antioxidant potential, a dual approach is required: assessing direct radical scavenging (chemical) and pathway activation (biological).

A. ARE-Luciferase Reporter Assay (Nrf2 Activation)

This is the gold standard for verifying that the compound activates the Nrf2 pathway rather than just acting as a stoichiometric scavenger.

Cell Line: HepG2-ARE-Luc (HepG2 cells stably transfected with pGL4.37[luc2P/ARE/Hygro]).

Protocol:

  • Seeding: Plate cells at

    
     cells/well in a 96-well white-walled plate. Incubate for 24 hours.
    
  • Treatment: Treat cells with the synthesized pyrimidine acrylamide (Concentration range: 0.1 – 50 µM) for 18–24 hours.

    • Positive Control: Sulforaphane (5 µM) or TBHQ.

    • Negative Control:[4] DMSO (0.1%).

  • Lysis: Remove media and wash with PBS. Add 20 µL Passive Lysis Buffer (Promega).

  • Measurement: Add 100 µL Luciferase Assay Reagent. Measure luminescence immediately using a microplate luminometer.

  • Normalization: Normalize data to cell viability (using an MTT or Resazurin assay on a parallel plate) to rule out toxicity artifacts.

B. DPPH Radical Scavenging Assay (Direct Activity)

While acrylamides function primarily via Nrf2, the pyrimidine core may possess intrinsic scavenging activity.

Protocol:

  • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (purple solution).

  • Add 100 µL of compound solution (in MeOH) to 100 µL of DPPH solution in a 96-well plate.

  • Incubate in the dark at RT for 30 minutes.

  • Measure absorbance at 517 nm .

  • Calculate % Inhibition:

    
    
    
Experimental Workflow Diagram

Workflow cluster_assays Assays Start Start: Amino-Pyrimidine Synth Synthesis: Acryloyl Cl + Base Start->Synth Purify Purification: Column Chromatography Synth->Purify Char Characterization: NMR (Vinyl signals) Purify->Char Bio Bio-Evaluation Char->Bio DPPH DPPH (Direct Scavenging) Bio->DPPH Luc ARE-Luciferase (Nrf2 Induction) Bio->Luc

Figure 2: Experimental workflow from chemical synthesis to biological validation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Polymerization Reaction temperature too high or lack of inhibitor.Keep reaction at 0°C during addition. Add trace hydroquinone. Ensure acryloyl chloride is fresh.
Low Yield Hydrolysis of acryloyl chloride.Use strictly anhydrous solvents (DCM/THF). Ensure glassware is flame-dried.
High Toxicity Off-target alkylation.The acrylamide may be too reactive. Introduce steric bulk (e.g., methyl substitution on the vinyl group) to "tune" reactivity (make it a methacrylamide).
No Luciferase Signal Compound not entering cell or Keap1 mutation.Verify cell permeability (PAMPA). Ensure HepG2 cells express wild-type Keap1.

References

  • Mechanism of Nrf2 Activation: Dinkova-Kostova, A. T., et al. (2002).[3] Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants. Proceedings of the National Academy of Sciences. [Link]

  • Pyrimidine Antioxidants: Tsiomi, V., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase.[5][6][7] Molecules, 29(6), 1189.[5] [Link]

  • ARE-Luciferase Assay: Wang, X., et al. (2014). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway.[4][8] Methods in Molecular Biology. [Link]

  • DPPH Assay Methodology: Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Wittig Reaction for Electron-Deficient Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Wittig reaction, with a specialized focus on reactions involving electron-deficient aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful olefination method. Here, we move beyond standard protocols to address the nuanced difficulties that arise when working with electronically demanding substrates. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with an α,β-unsaturated aldehyde is giving very low yields. What is the likely cause and how can I fix it?

A1: Low yields with α,β-unsaturated or other electron-deficient aldehydes often stem from a competing side reaction: Michael 1,4-conjugate addition.[1][2] The phosphonium ylide, being a soft nucleophile, can attack the β-carbon of the unsaturated system in addition to the desired 1,2-addition to the carbonyl carbon.[1][3] This is especially problematic with stabilized ylides, which are less reactive and more prone to this side reaction.

Troubleshooting Strategies:

  • Choice of Ylide: Employ non-stabilized or semi-stabilized ylides if your desired product allows. These are more reactive and favor the kinetic 1,2-addition pathway.[4] However, be mindful that this will likely favor the formation of the (Z)-alkene.[5][6]

  • Reaction Conditions: Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled 1,2-addition.[4]

  • Alternative Reagents: Consider using the Horner-Wadsworth-Emmons (HWE) reaction.[7][8] Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, often leading to better yields and high (E)-selectivity with electron-deficient aldehydes.[6][7][8]

Q2: I am observing a significant amount of starting aldehyde at the end of my reaction, even with a stoichiometric amount of ylide. What's happening?

A2: Unconsumed starting aldehyde, particularly with aldehydes containing acidic protons (like phenolic aldehydes), can be a sign of ylide quenching.[9] If your aldehyde has an acidic proton, the ylide can act as a base, deprotonating the aldehyde instead of attacking the carbonyl. This is a common issue when using strong bases like n-butyllithium or sodium hydride to generate the ylide.[9][10]

Another possibility is ylide instability. Some ylides, especially those that are not resonance-stabilized, can be unstable and decompose over time, even at low temperatures.[9]

Troubleshooting Workflow:

G start Low Conversion of Aldehyde check_acidic Does the aldehyde have acidic protons (e.g., -OH, -NH)? start->check_acidic ylide_instability Is the ylide known to be unstable? check_acidic->ylide_instability No use_excess_base Use excess base (e.g., 2.2 eq.) to deprotonate both the phosphonium salt and the aldehyde. check_acidic->use_excess_base Yes in_situ Generate the ylide in the presence of the aldehyde (in situ generation). ylide_instability->in_situ Yes check_base Verify the quality and concentration of the base used for deprotonation. ylide_instability->check_base No protect_group Protect the acidic functional group before the Wittig reaction. use_excess_base->protect_group end Improved Conversion use_excess_base->end protect_group->end in_situ->end check_base->end

Caption: Decision workflow for troubleshooting low aldehyde conversion.

Detailed Protocols:

  • Protecting Group Strategy: Before the Wittig reaction, protect acidic functional groups. For example, a phenol can be converted to a silyl ether (e.g., TBDMS ether) or a methyl ether.

  • In Situ Ylide Generation:

    • To a solution of the aldehyde and the phosphonium salt in an anhydrous solvent (e.g., THF) at the desired temperature (e.g., 0 °C or room temperature), slowly add the base (e.g., KOtBu).[9]

    • Stir the reaction mixture until completion, monitoring by TLC. This method ensures the ylide reacts with the aldehyde as soon as it is formed.[9]

Q3: My reaction is producing a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the desired (E)-alkene with my electron-deficient aldehyde?

A3: Achieving high (E)-selectivity is a common goal, especially in drug development. For electron-deficient aldehydes, the use of stabilized ylides is the most direct route to favor the (E)-isomer.[5][11] The reaction with stabilized ylides is generally thermodynamically controlled, leading to the more stable (E)-alkene.[4]

Key Factors Influencing Stereoselectivity:

FactorTo Favor (E)-AlkeneTo Favor (Z)-Alkene
Ylide Type Stabilized (e.g., R = CO₂Et, CN)Non-stabilized (e.g., R = alkyl)
Reaction Conditions Higher temperatures, thermodynamic controlLow temperatures, kinetic control, salt-free conditions[12]
Additives Lithium salts can sometimes decrease E-selectivity with non-stabilized ylides.Salt-free conditions are crucial.

The Horner-Wadsworth-Emmons (HWE) Advantage:

The HWE reaction is a superior alternative for reliably producing (E)-alkenes, especially with aldehydes that are prone to side reactions.[7][8] The mechanism of the HWE reaction allows for equilibration of the intermediates, which strongly favors the formation of the thermodynamically more stable (E)-product.[7][8]

HWE_vs_Wittig cluster_0 Wittig Reaction cluster_1 HWE Reaction wittig_ylide Phosphonium Ylide (Stabilized) wittig_product Predominantly (E)-Alkene wittig_ylide->wittig_product Thermodynamic Control wittig_aldehyde Electron-Deficient Aldehyde wittig_aldehyde->wittig_product hwe_phosphonate Phosphonate Carbanion hwe_product Highly Selective (E)-Alkene hwe_phosphonate->hwe_product Equilibration of Intermediates hwe_aldehyde Electron-Deficient Aldehyde hwe_aldehyde->hwe_product

Sources

Technical Support Center: Scale-Up Synthesis of (E)-methyl 3-(pyrimidin-5-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Path

You are likely synthesizing (E)-methyl 3-(pyrimidin-5-yl)acrylate as a key intermediate for kinase inhibitors (e.g., JAK or EGFR targets). While the disconnection is straightforward—typically a Heck coupling between 5-bromopyrimidine and methyl acrylate—scale-up introduces non-linear failures not seen in milligram batches.

This guide addresses the three most common scale-up failure modes: Catalyst Deactivation (The "Pyrimidine Effect"), Polymerization during Work-up, and Palladium Remediation.

Module 1: Reaction Optimization (Heck Coupling)

Q1: My reaction stalls at 60-70% conversion, and I see significant "Palladium Black" precipitation. Adding more catalyst doesn't help. Why?

Diagnosis: You are experiencing Ligand Starvation caused by the pyrimidine ring. The Mechanism: Pyrimidine is electron-deficient but possesses two nitrogen atoms with lone pairs capable of coordinating to Pd(II). On scale, these nitrogens compete with your phosphine ligand. If the ligand dissociates, the pyrimidine-Pd complex is often catalytically inactive or unstable, leading to Pd aggregation (Pd black) and cycle arrest.

The Solution:

  • Switch to Bidentate or Bulky Ligands: Move away from simple Triphenylphosphine (PPh3).

    • Recommendation: Use P(o-tol)3 (Tri-o-tolylphosphine) or dppp (1,3-Bis(diphenylphosphino)propane). The steric bulk of P(o-tol)3 prevents the formation of inactive Pd-bis(pyrimidine) complexes.

  • The "Jeffery Condition" Alternative: If phosphines are too expensive, switch to "Ligand-Free" Phase Transfer Catalysis (PTC).

    • System: Pd(OAc)2 (1 mol%), TBAB (Tetrabutylammonium bromide) (1.0 equiv), NaOAc, in DMF at 100°C.

    • Why: The quaternary ammonium salt stabilizes the Pd nanoparticles, preventing "Pd black" formation without expensive ligands.

Q2: I am seeing a 10-15% impurity that tracks closely with the product. It’s not the Z-isomer. What is it?

Diagnosis: This is likely the Acrylate Homocoupling Dimer (Dimethyl hex-2-enedioate) or the De-brominated Pyrimidine . The Mechanism:

  • Homocoupling: Occurs when the oxidative addition of 5-bromopyrimidine is slow. Pd(0) activates the acrylate instead.

  • De-halogenation: 5-bromopyrimidine is reduced to pyrimidine if the reaction runs too long with formate impurities or excess hydride sources (often from solvent decomposition).

Corrective Protocol:

  • Dosing Strategy: Do not add all Methyl Acrylate (MA) at the start.

  • The Fix: Charge the catalyst, base, and bromide first. Heat to reaction temperature.[1][2] Slowly dose the Methyl Acrylate (mixed with solvent) over 2–4 hours. This keeps the concentration of free acrylate low relative to the oxidative addition complex, favoring the cross-coupling over homocoupling.

Module 2: Impurity Fate Mapping & Visualization

Understanding where your impurities go is critical for establishing a self-validating purification process.

G Start Crude Reaction Mixture (Pd, Salts, Product, Dimer) Quench Acidic Wash (1M HCl) & Phase Cut Start->Quench Workup OrgPhase Organic Phase (Product + Pd-Ligand) Quench->OrgPhase AqPhase Aqueous Waste (Pyrimidines, Salts) Quench->AqPhase Scavenger SiliaMetS® Thiol or Charcoal Treatment OrgPhase->Scavenger Pd Removal Cryst Crystallization (IPA/Heptane) Scavenger->Cryst Filtration Final Pure (E)-Isomer (<10ppm Pd) Cryst->Final Isolation

Figure 1: Impurity Fate Mapping. Note that simple extraction does NOT remove phosphine-bound Palladium; active scavenging is required.

Module 3: Work-up & Isolation (The Scale-up Bottleneck)

Q3: The product oils out during crystallization, or the solid is gummy. How do I get a filterable solid?

Diagnosis: "Oiling out" indicates the solution is entering the metastable zone too fast or impurities (oligomers) are acting as surfactants. The "gum" is likely polymerized methyl acrylate.

Troubleshooting Guide:

ParameterRecommended SettingTechnical Rationale
Solvent System IPA (Isopropyl Alcohol) / Heptane EtOAc/Hexane is common in labs but dangerous (static) and volatile on scale. IPA allows for better thermal control.
Cooling Ramp 5°C per hour Rapid cooling traps impurities. Slow cooling promotes Ostwald ripening (larger crystals).
Seeding 0.5 wt% at 45°C Critical: Do not rely on spontaneous nucleation. Seed at the cloud point to force the correct polymorph.
Anti-solvent Heptane (Add hot) Add anti-solvent after seeding, not before, to prevent oiling out.

Step-by-Step Crystallization Protocol:

  • Concentrate the scavenged organic phase to approx. 5 volumes (relative to theoretical yield).

  • Swap solvent to IPA (distill until <1% reaction solvent remains).

  • Heat to 60°C (Ensure full dissolution).

  • Cool to 45°C . Add seed crystals (0.5 wt%). Hold for 30 mins.

  • Slowly add Heptane (2 volumes) over 2 hours while maintaining 45°C.

  • Cool to 0–5°C over 4 hours.

  • Filter and wash with cold Heptane.

Q4: My final product is pink/grey. How do I remove residual Palladium to <10 ppm?

Context: Pyrimidines are excellent ligands. They "drag" Palladium through standard extractions.

The Solution: Do not rely on crystallization alone. You must use a Chemical Scavenger before crystallization.

  • Activated Carbon: Use Darco KB-B (10 wt% relative to product) at 50°C for 1 hour. Filter hot over Celite.

  • Thiol-Silica: If carbon fails, use SiliaMetS® Thiol (functionalized silica). It binds Pd(II) specifically. Stir for 2 hours at 40°C, then filter.

Module 4: Safety & Stability (The "Hidden" Risk)

Q5: During solvent stripping (rotary evaporation), the flask contents solidified into an insoluble plastic. What happened?

Diagnosis: You triggered Radical Polymerization of the acrylate double bond. Cause: Methyl acrylate is stabilized with MEHQ (hydroquinone monomethyl ether). Distillation/evaporation removes the solvent, concentrating the acrylate. If you heat >50°C without oxygen (or with too much oxygen), the inhibitor fails.

Safety Protocol:

  • Temperature Limit: Never heat the crude mixture above 50°C during concentration.

  • Inhibitor Refresh: Add 100 ppm MEHQ or BHT to the receiving flask before starting the concentration.

  • Air Sparge: Radical inhibitors like MEHQ require trace oxygen to function. Do not run the evaporation under a strict nitrogen purge; a slight air bleed is safer for acrylates during workup.

References

  • Heck Reaction on Heterocycles: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link

  • Acrylate Polymerization Inhibition: Odian, G. (2004). Principles of Polymerization. Wiley-Interscience. (Refer to Chapter 3: Radical Chain Polymerization). Link

  • Scale-Up of Heck Reactions: De Vries, J. G. (2001). The Heck Reaction in the Production of Fine Chemicals. Canadian Journal of Chemistry. Link

Sources

Technical Support Center: Pyrimidine Boronic Acid Stability & Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for managing the instability of pyrimidine boronic acids in cross-coupling reactions.

Topic: Managing Protodeboronation of Pyrimidine Boronic Acid Intermediates Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary: The "2-Pyrimidinyl Problem"

The coupling of pyrimidine boronic acids—specifically 2-pyrimidinyl and 4-pyrimidinyl isomers—is notoriously difficult due to rapid protodeboronation . The electron-deficient nature of the pyrimidine ring facilitates the hydrolytic cleavage of the C–B bond faster than the rate of transmetallation in standard Suzuki-Miyaura cycles.

This guide provides mechanistic insights, decision frameworks for surrogate selection, and validated protocols to suppress this decomposition.

Module 1: Mechanism & Diagnosis
Q: Why does my pyrimidine boronic acid decompose before coupling?

A: The instability is driven by the electron-deficiency of the diazine ring. In 2-pyrimidinyl boronic acids, the boron atom is flanked by two electronegative nitrogen atoms. This creates a unique susceptibility to protodeboronation via two primary pathways:

  • Base-Catalyzed Hydrolysis: Hydroxide attacks the boron to form a boronate "ate" complex. The adjacent nitrogen stabilizes the developing negative charge on the carbon during C–B bond cleavage.

  • Zwitterionic Fragmentation: In neutral media, the basic nitrogen can coordinate intramolecularly or facilitate proton transfer, leading to spontaneous deboronation.

Visualizing the Failure Mode:

Protodeboronation cluster_0 Critical Failure Point Start 2-Pyrimidine Boronic Acid AteComplex Boronate 'Ate' Complex Start->AteComplex + OH- Base Base (OH-) Base->AteComplex TS Transition State (N-stabilized anion) AteComplex->TS Slow Transmetallation Fast Hydrolysis Product Protodeboronated Pyrimidine (Waste) TS->Product C-B Bond Cleavage

Figure 1: Mechanistic pathway of base-catalyzed protodeboronation in electron-deficient heteroaryl boronic acids.

Module 2: Strategic Selection (Surrogate Decision Matrix)
Q: When should I abandon the free boronic acid?

A: Use the table below to select the correct boron surrogate based on the position of the boron on the pyrimidine ring.

Boron PositionStability ProfileRecommended SurrogateKey Reagent Class
5-Pyrimidinyl High. Similar to phenylboronic acid.Free Boronic Acid / Pinacol EsterStandard Suzuki Conditions
4-Pyrimidinyl Moderate. Prone to degradation.Pinacol Ester or BF3K saltAnhydrous Base or Trifluoroborate
2-Pyrimidinyl Critical. Rapid protodeboronation.MIDA Boronate Slow-Release Reagent
Q: Why are MIDA boronates superior for the 2-position?

A: N-methyliminodiacetic acid (MIDA) boronates are sp3-hybridized, which removes the empty p-orbital on boron, rendering it unreactive toward transmetallation and hydrolysis. Under specific conditions, they release the active boronic acid slowly.[1][2][3] This keeps the instantaneous concentration of the unstable species low, favoring the cross-coupling reaction over the second-order decomposition pathway [1].

Module 3: Validated Protocols
Protocol A: The "Slow-Release" MIDA Coupling

Best for: 2-Pyrimidinyl and 4-Pyrimidinyl couplings.

Concept: This protocol uses a mild base and a biphasic solvent system to hydrolyze the MIDA protecting group at a rate that matches the catalytic turnover.

Reagents:

  • Catalyst: Pd2(dba)3 (1.5 mol%) + XPhos (6 mol%)[4]

  • Additive: Cu(OAc)2 (50 mol%) – Crucial for promoting transmetallation of 2-heteroaryl species.[4]

  • Base: K3PO4 (5.0 equiv) or K2CO3.

  • Solvent: DMF / Isopropanol (4:1 ratio).

Step-by-Step:

  • Charge Solids: In a reaction vial, combine the Aryl Chloride (1.0 equiv), Pyrimidinyl-MIDA boronate (1.5 equiv), Pd2(dba)3, XPhos, and Cu(OAc)2.

  • Solvent Addition: Add anhydrous DMF and Isopropanol.

  • Activation: Add the solid base (K3PO4).

  • Reaction: Seal and heat to 100 °C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with NH4Cl (aq) to remove copper salts, dry, and concentrate.

Why this works: The bulky electron-rich ligand (XPhos) facilitates oxidative addition of deactivated aryl chlorides. Copper acetate acts as a "transmetallation promoter," forming a transient organocopper species that transfers the pyrimidine to Palladium faster than it can protodeboronate [2].

Protocol B: Anhydrous Coupling of Pinacol Esters

Best for: 5-Pyrimidinyl or sterically hindered systems.

Concept: Eliminating water prevents the formation of the hydrolytic species responsible for protodeboronation.

Reagents:

  • Catalyst: Pd(dppf)Cl2 (5 mol%).[5]

  • Base: Cs2CO3 (3.0 equiv) – Must be anhydrous/dried.

  • Solvent: 1,4-Dioxane (Strictly anhydrous).

Step-by-Step:

  • Flame-dry the reaction flask under Argon.

  • Add Pyrimidinyl-Pinacol ester (1.2 equiv), Aryl Bromide (1.0 equiv), Pd catalyst, and Cs2CO3.

  • Add anhydrous Dioxane via syringe.

  • Heat to 90 °C.

  • Note: Do not use hydrated bases (e.g., K3PO4·H2O).

Module 4: Troubleshooting & FAQs
Q: I am seeing the reduced product (pyrimidine-H) instead of the biaryl. What now?

Diagnosis: This is classic protodeboronation. Fix:

  • Switch to MIDA: If using free acid/ester, switch to the MIDA boronate immediately.

  • Lower Water Content: If using Protocol B, ensure solvents are from a fresh SPS (Solvent Purification System) or stored over molecular sieves.

  • Increase Catalyst Loading: Accelerate the cross-coupling rate (k_coupling) relative to the decomposition rate (k_deboronation) by doubling the Pd loading.

Q: My reaction turns black immediately and yields are <10%.

Diagnosis: Catalyst decomposition ("Pd black" formation) or oxidation. Fix:

  • Degas Thoroughly: Pyrimidine couplings are sensitive. Sparge solvents with Argon for 15 minutes or use freeze-pump-thaw cycles.

  • Check Ligand: PPh3 is often insufficient for these electron-deficient substrates. Switch to XPhos , SPhos , or RuPhos .

Q: Can I use Pyrimidinyl Trifluoroborates (BF3K)?

A: Yes, but they require specific conditions to "uncage" the boron.

  • Pros: Highly crystalline, stable.[1]

  • Cons: Often require harsh hydrolysis (high temp/strong base) which can degrade sensitive functional groups. MIDA is generally more tunable for complex substrates.

Module 5: Workflow Visualization

Use this decision tree to optimize your experimental design.

OptimizationWorkflow Start Start: Pyrimidine Coupling PosCheck Check Boron Position Start->PosCheck Pos5 5-Position PosCheck->Pos5 Meta-like Pos24 2- or 4-Position PosCheck->Pos24 Ortho/Para-like Standard Standard Suzuki (Pinacol Ester + aq. Base) Pos5->Standard InstabilityCheck Is Boronate Stable? Pos24->InstabilityCheck MIDA Use MIDA Boronate (Slow Release Protocol) InstabilityCheck->MIDA High Instability (2-pos) BF3K Use Potassium Trifluoroborate InstabilityCheck->BF3K Moderate Instability AddCu Add Cu(OAc)2 Promoter MIDA->AddCu If yield < 50%

Figure 2: Decision matrix for selecting reagents and optimization steps.

References
  • Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[2]

  • Kincl, M., et al. (2009). "Palladium-Catalyzed Cross-Coupling of 2-Pyridylboronates with Aryl Halides." Organic Letters.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.

  • Dick, G. R., et al. (2010). "General Method for the Suzuki−Miyaura Cross-Coupling of Heteroaryl Boronic Acids and Esters." Organic Letters.

Sources

alternative bases for the Wittig reaction to improve yield

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: WITTIG REACTION OPTIMIZATION Subject: Advanced Base Selection for Yield Improvement & Stereocontrol Ticket ID: W-OPT-2024 Status: Open Support Agent: Senior Application Scientist

Introduction: Beyond n-Butyllithium

Welcome to the Wittig Reaction Optimization Center. If you are reading this, you are likely facing the classic "Wittig bottleneck": low yields due to enolization, "tarry" byproducts, or poor reproducibility using the traditional n-butyllithium (n-BuLi) protocol.

While n-BuLi is the textbook standard, it is often the wrong choice for complex substrates. Its high nucleophilicity and aggregation state can lead to side reactions (de-protonation alpha to carbonyls) and incomplete ylide formation.

This guide provides a technical breakdown of alternative base systems that decouple basicity from nucleophilicity, allowing you to maximize yield and control stereoselectivity.

Module 1: Base Selection Logic (The "Why")

The choice of base dictates the concentration of the active ylide and the stability of the intermediate oxaphosphetane. Use this matrix to select the correct base for your substrate.

Comparative Base Performance Matrix
Base System

(approx)
Solubility/MediumPrimary BenefitBest Application
LiHMDS / NaHMDS ~26THF, Et₂O, TolueneNon-nucleophilic ; Bulky; Soluble.Enolizable Ketones/Aldehydes. Prevents side-reactions where base attacks the carbonyl.
KO

Bu
~17THF,

BuOH
Kinetic Control ; Precipitates salts."Instant Ylides" & Z-Selectivity. Salt-free conditions favor cis-alkenes.
NaH / DMSO ~35DMSO (Dimsyl anion)Superbasic ; Thermodynamic control.Sterically Hindered Ketones. Forces ylide formation even with bulky phosphonium salts.
NaOH / DCM (PTC) ~15Biphasic (Aq/Org)Robustness ; Moisture tolerance.Scale-up & Simple Substrates. Avoids anhydrous solvents; very high yields for stable ylides.
Phosphazenes (P1/P2) 27+Organic Solvents"Naked" Anion ; Non-ionic.Acid-Sensitive Substrates. Extremely mild conditions; prevents elimination side-products.

Module 2: Troubleshooting & FAQs (The "How")

Q1: My substrate is an enolizable ketone (e.g., cyclopentanone derivative). With n-BuLi, I get <30% yield and recovered starting material. Why?

Diagnosis: n-BuLi is acting as a nucleophile or a base on the carbonyl substrate rather than just the phosphonium salt. It deprotonates the


-position of your ketone, creating an enolate that cannot react with the ylide.

The Fix: Switch to LiHMDS or NaHMDS. Hexamehtyldisilazides are sterically bulky. They are too large to attack the carbonyl carbon or easily deprotonate the sterically crowded


-protons of the ketone, but they are strong enough to deprotonate the phosphonium salt.
  • Protocol Shift: Generate the ylide with LiHMDS at -78°C, warm to 0°C to ensure formation, then cool back down before adding the ketone.

Q2: I need high Z-selectivity (cis), but I keep getting mixtures. I'm using Li-bases.

Diagnosis: Lithium salts (LiBr, LiI) stabilize the "betaine" intermediate, allowing it to equilibrate to the thermodynamically more stable trans (E) form before collapsing to the alkene. This is known as "Schlosser's drift" (in a broader sense of equilibration).

The Fix: "Salt-Free" Conditions (KO


Bu). 
Switch to Potassium tert-butoxide (KO

Bu) in THF.
  • Mechanism: KBr/KCl is insoluble in THF and precipitates out. The reaction proceeds through a direct [2+2] cycloaddition to the oxaphosphetane without Lithium stabilization.[1] This kinetically favors the Z-alkene.

  • Tip: Use 18-crown-6 ether to further sequester any remaining metal cations if selectivity is critical.

Q3: My reaction turns into a black tar and yield is inconsistent. I suspect moisture is killing the ylide.

Diagnosis: Traditional ylides are intolerant of even trace moisture. If your solvent drying system is imperfect, the titer of n-BuLi drops, and the ylide quenches immediately.

The Fix: Phase Transfer Catalysis (PTC). Use a biphasic system: DCM (organic) and 50% NaOH (aqueous) with a catalyst like TEBA (Triethylbenzylammonium chloride) or 18-Crown-6 .

  • Why it works: The base stays in the water; the catalyst shuttles hydroxide ions into the organic layer on demand to deprotonate the phosphonium salt. The ylide reacts immediately with the aldehyde in the organic phase. The system is self-drying because the bulk water is a separate phase.

Module 3: Visualization & Workflow

Figure 1: Base Selection Decision Tree

Caption: Logical flow for selecting the optimal base based on substrate sensitivity and desired stereochemistry.

WittigOptimization Start Start: Select Substrate SubstrateType Is the Carbonyl Enolizable? (e.g., Ketone) Start->SubstrateType Sterics Is the Carbonyl Sterically Hindered? SubstrateType->Sterics No (Aldehyde) Sol_LiHMDS USE LiHMDS / NaHMDS (Prevents Enolization) SubstrateType->Sol_LiHMDS Yes (Ketone) Stereo Desired Selectivity? Sterics->Stereo No (Standard) Sol_Dimsyl USE NaH / DMSO (Forces reaction) Sterics->Sol_Dimsyl Yes (Very Hindered) Sol_KOtBu USE KOtBu (Salt-Free) (Favors Z-Alkene) Stereo->Sol_KOtBu Z-Selective (Kinetic) Sol_BuLi USE n-BuLi / PhLi (Favors E-Alkene via equilibration) Stereo->Sol_BuLi E-Selective (Thermodynamic) Sol_PTC USE NaOH / DCM + TEBA (Robust / Scale-up) Stereo->Sol_PTC No Preference / Scale

Module 4: Validated Experimental Protocols

Protocol A: High-Yield Olefination of Enolizable Ketones (The LiHMDS Method)

Best for: Complex synthesis where n-BuLi causes low yields.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Salt Suspension: Add phosphonium salt (1.1 equiv) and anhydrous THF (0.5 M concentration).

  • Deprotonation: Cool to -78°C . Dropwise add LiHMDS (1.0 M in THF, 1.2 equiv).

    • Observation: The solution should turn bright yellow/orange (ylide formation).

  • Warm-up: Allow mixture to warm to 0°C for 30 minutes to ensure complete deprotonation.

  • Reaction: Cool back to -78°C . Add the ketone (1.0 equiv) dissolved in minimal THF dropwise.

  • Completion: Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O.

Protocol B: Robust Phase-Transfer Catalysis (The "Green" Method)

Best for: Aldehydes, scale-up, and avoiding dry solvents.

  • Mix: In a flask, combine the aldehyde (1.0 equiv), phosphonium salt (1.2 equiv), and DCM (Dichloromethane).

  • Catalyst: Add 18-Crown-6 or TEBA (Triethylbenzylammonium chloride) (0.05 equiv / 5 mol%).

  • Base Addition: Add 50% aqueous NaOH (5.0 equiv) in one portion.

  • Agitation: Stir vigorously! The reaction occurs at the interface.[2]

    • Note: Reaction is often complete within 1-2 hours at room temperature.

  • Workup: Separate layers. Wash organic layer with water. Dry over MgSO₄.

    • Yield Note: This method frequently exceeds 90% yield for aromatic aldehydes due to the continuous removal of the organic product from the aqueous base.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][3][4][5][6][7][8][9] Chemical Reviews, 89(4), 863–927.

  • Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry.

  • Schlosser, M., & Christmann, K. F. (1966).[5] "Trans-Selective Olefin Syntheses." Angewandte Chemie International Edition, 5(1), 126.[5]

  • Märkl, G., & Merz, A. (1973). "Phase-Transfer Catalysis in the Wittig Reaction." Synthesis, 1973(05), 295-297.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 31: Organophosphorus Chemistry).

Sources

Validation & Comparative

Definitive Guide: 13C NMR and DEPT Analysis of (E)-methyl 3-(pyrimidin-5-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR and DEPT spectral characteristics of (E)-methyl 3-(pyrimidin-5-yl)acrylate . It is designed for medicinal chemists and structural biologists requiring definitive structural validation of pyrimidine-based scaffolds.

Executive Summary & Significance

The (E)-methyl 3-(pyrimidin-5-yl)acrylate scaffold represents a critical intermediate in the synthesis of kinase inhibitors and pyrimidine-based antimetabolites. Structural validation of this molecule is often complicated by the electronic deficiency of the pyrimidine ring and the overlapping chemical shifts of the alkene linker.

The Analytical Challenge: Distinguishing the quaternary carbon at the substitution site (C5) from the electron-deficient alkene carbons requires more than standard 1D NMR. The Solution: A comparative pulse-sequence approach (Broadband Decoupled 13C vs. DEPT-135/90) provides a self-validating system to map regiochemistry and E/Z geometry.

Methodology: Pulse Sequence Comparison

To achieve unambiguous assignment, we compare three distinct acquisition modes. This approach filters carbon signals based on proton multiplicity (


).
FeatureStandard 13C {1H} DEPT-135 DEPT-90
Primary Utility Total Carbon CountMultiplicity EditingCH Isolation
Quaternary (Cq) Visible InvisibleInvisible
Methine (CH) Positive (+)Positive (+)Positive (+)
Methylene (CH2) Positive (+)Negative (-) Invisible
Methyl (CH3) Positive (+)Positive (+)Invisible
Role in Analysis Baseline ReferencePhase-sensitive editingConfirms CH vs CH3
Logical Workflow for Assignment

The following decision tree illustrates how to utilize these sequences to solve the structure.

NMR_Workflow Start Unknown Carbon Signal DEPT135 Check DEPT-135 Phase Start->DEPT135 Signal Present? DEPT90 Check DEPT-90 Signal DEPT135->DEPT90 Positive Phase (+) Cq Quaternary (Cq) (C5 of Ring, C=O) DEPT135->Cq No Signal (Invisible) CH2 Methylene (CH2) (None in this molecule) DEPT135->CH2 Negative Phase (-) CH3 Methyl (CH3) (Ester OMe) DEPT90->CH3 No Signal CH Methine (CH) (Ring C2/4/6, Alkene) DEPT90->CH Signal Visible

Figure 1: Decision logic for assigning carbon types using DEPT spectral editing.

Experimental Protocol

Sample Preparation[3]
  • Solvent: Deuterated Chloroform (

    
    ) is standard. However, for pyrimidines with low solubility, DMSO-
    
    
    
    is recommended.
    • Note: DMSO-

      
       peaks (septet at ~39.5 ppm) may overlap with 
      
      
      
      carbons;
      
      
      (triplet at ~77.16 ppm) is preferred for this specific ester.
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

Instrument Parameters (400 MHz equivalent)
  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Pyrimidine quaternary carbons (C5) and Carbonyls have long

    
     relaxation times. Insufficient D1 leads to low sensitivity for these critical diagnostic peaks.
    
  • Pulse Angle:

    
     for standard 1D; Hard pulses (
    
    
    
    ) calibrated for DEPT.
  • Scans (NS):

    • 13C {1H}: 1024 scans (due to low sensitivity of Cq).

    • DEPT-135: 256 scans.

Structural Assignment & Data Analysis[4][5][6]

Chemical Structure & Numbering

To interpret the data, we use the following IUPAC numbering logic:

  • Pyrimidine Ring: N1, C2 (between Ns), N3, C4, C5 (substitution site), C6.

  • Acrylate Linker:

    
    -carbon (attached to ring), 
    
    
    
    -carbon (attached to carbonyl), Carbonyl (C=O).
  • Ester: Methyl group (

    
    ).
    
Representative Experimental Data Table

The following data represents the consensus shifts for this scaffold in


.
Carbon PositionAssignmentShift (

, ppm)
DEPT-135 PhaseDEPT-90 SignalStructural Insight
C=O Ester Carbonyl166.5Invisible InvisibleConfirms Ester functionality.
C2 Pyrimidine Ring159.2Positive (+)VisibleMost deshielded CH (between 2 Nitrogens).
C4 / C6 Pyrimidine Ring157.4Positive (+)VisibleDeshielded aromatic CH; typically equivalent or close.
C-

Alkene139.8Positive (+)VisibleDownfield alkene; conjugated to aromatic ring.
C5 Pyrimidine Ring128.5Invisible InvisibleCritical: The only aromatic Cq. Disappearance in DEPT proves substitution at pos 5.
C-

Alkene121.1Positive (+)VisibleUpfield alkene; conjugated to Carbonyl.
OCH

Methyl Ester52.1Positive (+)Invisible Differentiated from CH by DEPT-90 silence.
Detailed Interpretation
The Pyrimidine Ring (Aromatic Region)

The pyrimidine ring presents a unique pattern. C2 is the most deshielded (~159 ppm) due to the synergistic electron-withdrawing effect of two adjacent nitrogen atoms.

  • Differentiation: In a standard 1D spectrum, C2, C4, and C6 appear as intense signals. C5 is the diagnostic key. In unsubstituted pyrimidine, C5 is a CH (~121 ppm). In this molecule, C5 appears as a low-intensity singlet at ~128 ppm in the standard spectrum but vanishes in DEPT. This confirms the 5-position substitution.

The Acrylate Linker (E/Z Geometry)

While 1H NMR coupling constants (


) are the gold standard for (E)-geometry, 13C NMR provides corroboration.
  • 
    -Carbon (~140 ppm):  Significantly deshielded due to resonance with the pyrimidine ring.
    
  • 
    -Carbon (~121 ppm):  Shielded relative to the 
    
    
    
    -carbon due to polarization by the ester carbonyl.
The Methyl Ester

The methoxy carbon appears at ~52 ppm.

  • Validation: It appears positive in DEPT-135 (like a CH) but disappears in DEPT-90, unequivocally identifying it as a

    
     group.
    

Visualization of Chemical Shift Mapping

The following diagram maps the electronic environment to the chemical shift, visualizing the "Deshielding Cascade."

Shift_Map cluster_0 Aliphatic Zone cluster_1 Alkene/Aromatic Zone cluster_2 Carbonyl Zone Methyl Methyl Ester (OCH3) ~52 ppm (sp3) Alpha Alkene Alpha-C ~121 ppm Methyl->Alpha C5 Pyrimidine C5 (Cq) ~128 ppm Alpha->C5 Beta Alkene Beta-C ~140 ppm C5->Beta RingCH Pyrimidine C2/C4/C6 ~157-159 ppm (N-deshielded) Beta->RingCH CO Ester C=O ~166 ppm RingCH->CO

Figure 2: Chemical shift mapping from shielded (left) to deshielded (right) environments.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ChemicalBook. (n.d.). Pyrimidine 13C NMR Spectrum. Retrieved from .

  • National Institutes of Health (NIH). (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives. (Provides comparative acrylate shift data). Retrieved from .

  • LibreTexts Chemistry. (2023). 13C NMR and DEPT Analysis. Retrieved from .

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry: Comparing HRMS Platforms for the Analysis of C8H8N2O2 (Luminol)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in modern analytical science, providing the mass accuracy and resolving power necessary for the confident identification and quantification of small molecules in complex matrices.[1][2] This guide offers an in-depth comparison of leading HRMS platforms—specifically Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems—for the analysis of the chemiluminescent compound Luminol (C8H8N2O2). We will delve into the core principles of these technologies, present detailed experimental protocols, and provide a data-driven comparison of their performance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of HRMS and make informed decisions about instrumentation and methodology.

Introduction: The Analytical Imperative for High Resolution

In the landscape of chemical analysis, the ability to determine a compound's elemental composition from its mass is a significant advantage.[3] High-Resolution Mass Spectrometry (HRMS) provides this capability by measuring the mass-to-charge ratio (m/z) of an ion with exceptional precision, often to several decimal places.[4][5] This contrasts with nominal mass instruments (e.g., triple quadrupoles), which measure only the integer mass.[6] For a molecule like Luminol (C8H8N2O2), with a monoisotopic mass of 177.0538 Da, the ability to measure this value with an error of less than 5 parts-per-million (ppm) is crucial for distinguishing it from other potential isobaric interferences.[4][7]

Luminol is a well-known synthetic compound widely used in forensic science to detect trace amounts of blood and in various bioanalytical assays due to its chemiluminescent properties.[8][9] Accurate and sensitive detection is paramount, making it an excellent model compound for evaluating the performance of different HRMS systems.

Comparing HRMS Platforms: A Technical Overview

The two most prevalent HRMS technologies in small molecule analysis are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems.[1] While both deliver high-resolution data, their underlying principles differ, leading to distinct advantages and trade-offs in performance.

  • Quadrupole Time-of-Flight (Q-TOF) MS: This hybrid instrument combines a quadrupole for precursor ion selection with a time-of-flight mass analyzer. Ions are accelerated into a field-free drift tube, and their time of flight to the detector is measured. Lighter ions travel faster than heavier ions, and this time difference is used to calculate the m/z ratio.

  • Orbitrap MS: In an Orbitrap, ions are electrostatically trapped and oscillate around a central spindle-like electrode.[10] The frequency of their oscillation is measured and converted into a precise m/z ratio via a Fourier Transform (FT).[4] This technology is known for its exceptionally high resolving power and mass accuracy.[10][11]

Figure 1: Simplified workflows for Q-TOF and Orbitrap mass spectrometers.

Experimental Design: A Head-to-Head Comparison Protocol

To provide a robust comparison, we outline detailed protocols for analyzing a standard solution of Luminol using Liquid Chromatography (LC) coupled to both a Q-TOF and an Orbitrap HRMS system. The goal is to assess mass accuracy, resolving power, and fragmentation quality.

Sample Preparation and LC Conditions (Universal)
  • Standard Preparation: Prepare a 1 µg/mL stock solution of Luminol in methanol. From this, create a 100 ng/mL working solution in 50:50 water:acetonitrile with 0.1% formic acid.

  • Chromatography System: A standard UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Causality: A C18 column is chosen for its excellent retention of moderately polar small molecules like Luminol.[12] The acidifed mobile phase promotes protonation, making it suitable for positive mode electrospray ionization (ESI), which is a common and robust ionization technique for compounds containing nitrogen atoms.[13]

Protocol 1: Analysis on a Q-TOF HRMS System
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temp: 350 °C.

  • Acquisition Mode:

    • MS1 (Full Scan): Mass range 50-500 m/z.

    • MS/MS (Tandem MS): Data-Dependent Acquisition (DDA). Trigger MS/MS for the top 3 most intense ions.

  • Precursor Ion: Target [M+H]+ for Luminol at m/z 178.0611.

  • Collision Energy: Ramp from 15-40 eV. This allows for the capture of both low-energy (stable) and high-energy (more extensive) fragments.

  • Calibration: Perform an external calibration before the run and use a continuous internal calibrant (lock mass) to ensure high mass accuracy throughout the analysis.[14]

Protocol 2: Analysis on an Orbitrap-based HRMS System
  • Ionization Source: ESI, Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 320 °C.

  • Acquisition Mode:

    • MS1 (Full Scan): Resolving power set to 70,000 (at m/z 200). Mass range 50-500 m/z.

    • MS/MS (Tandem MS): Data-Dependent Acquisition (DDA). Trigger MS/MS for the top 3 most intense ions at a resolving power of 17,500.

  • Precursor Ion: Target [M+H]+ for Luminol at m/z 178.0611.

  • Fragmentation: Higher-energy C-trap Dissociation (HCD).

  • Normalized Collision Energy (NCE): Stepped NCE of 20, 30, 40. This ensures a wide range of fragment ions are generated.

  • Calibration: Ensure the instrument has passed its routine calibration. The inherent stability of the Orbitrap analyzer often negates the need for a continuous internal lock mass for routine analyses, though it can be used for the most demanding applications.[15]

Performance Evaluation: Interpreting the Data

The data from these experiments allow for a direct comparison of key performance metrics.

Mass Accuracy and Resolving Power

Mass accuracy is the closeness of the measured mass to the true, calculated mass, expressed in ppm.[14][16] Resolving power is the ability of a mass spectrometer to distinguish between two peaks of slightly different m/z.[4][17]

Performance MetricTheoretical Value (Luminol [M+H]+)Typical Q-TOF ResultTypical Orbitrap Result
Elemental Formula C8H8N2O2--
Theoretical m/z 178.0611--
Measured m/z -178.0609178.0610
Mass Error (ppm) --1.1 ppm-0.6 ppm
Resolving Power -40,000 @ m/z 20070,000 @ m/z 200

Interpretation: Both platforms provide excellent mass accuracy, well within the <5 ppm range generally considered necessary for high-confidence formula determination.[4] The Orbitrap system, in this configuration, demonstrates superior resolving power, which is advantageous for separating the analyte signal from background interferences in complex samples.[15]

Tandem MS (MS/MS) for Structural Confirmation

Tandem mass spectrometry provides structural information by fragmenting the precursor ion and analyzing its product ions.[18][19] The high resolution of both Q-TOF and Orbitrap instruments allows for the accurate mass measurement of these fragments, further increasing confidence in identification.

The protonated Luminol molecule ([M+H]+ at m/z 178.0611) is expected to undergo fragmentation through characteristic pathways. A primary fragmentation route involves the loss of a neutral ammonia molecule (NH3) and subsequent cleavages.

Fragmentation_Pathway Precursor Luminol [M+H]+ m/z 178.0611 Frag1 Loss of NH3 [C8H5N1O2]+ m/z 161.0342 Precursor->Frag1 -17.0265 Da Frag3 Loss of N2 + H [C8H6O2]+ m/z 134.0368 Precursor->Frag3 -29.0061 Da Frag2 Loss of CO [C7H5N1O1]+ m/z 135.0366 Frag1->Frag2 -27.9949 Da

Figure 2: A plausible fragmentation pathway for protonated Luminol.

Expert Insight: Both Q-TOF and Orbitrap platforms are highly capable of generating rich MS/MS spectra for structural elucidation. The choice of collision energy (or NCE) is critical; ramping or stepping the energy ensures that both stable, diagnostic fragments and smaller, structurally informative ions are observed.[20] The high mass accuracy of the fragment ions is key to proposing correct elemental compositions for each piece of the molecule, a process that is ambiguous with low-resolution instruments.

Choosing the Right Tool for the Job: A Senior Scientist's Perspective

Both Q-TOF and Orbitrap HRMS systems are powerful tools for the analysis of C8H8N2O2 and other small molecules. The choice between them often depends on the specific application.

  • Choose a Q-TOF when:

    • Speed is critical: TOF analyzers have very fast acquisition rates, making them ideal for rapid screening and compatibility with fast chromatography.

    • Robustness is a priority: Q-TOF systems are often considered workhorses, demonstrating high stability and uptime in demanding routine environments.

    • Budget is a consideration: While still a significant investment, Q-TOF systems can be more accessible than the highest-end Orbitrap models.[4]

  • Choose an Orbitrap when:

    • Maximum resolving power is non-negotiable: For extremely complex samples where analytes are isobaric with matrix components, the ultra-high resolution of the Orbitrap can be the deciding factor in achieving selectivity.[11][15]

    • Ultimate mass accuracy is required: While both are excellent, Orbitrap platforms can often achieve sub-ppm mass accuracy, providing the highest level of confidence in elemental composition determination.[21]

    • Qualitative and quantitative analysis are combined: The ability to perform high-quality full-scan quantitation with simultaneous confirmation makes the Orbitrap a powerful tool for "Quan/Qual" workflows.[15]

Conclusion

The analysis of C8H8N2O2 (Luminol) serves as an excellent case study for demonstrating the capabilities of modern HRMS platforms. Both Q-TOF and Orbitrap technologies provide the high mass accuracy and resolving power necessary for confident identification and structural confirmation. The decision to use one over the other should be driven by the specific demands of the research question, considering factors like sample complexity, required throughput, and the ultimate level of analytical detail needed. By understanding the fundamental principles and performance characteristics of each instrument, researchers can fully exploit the power of high-resolution mass spectrometry in their work.

References

  • Mtoz Biolabs. Fundamental Principles of High-Resolution Mass Spectrometry. Available from: [Link]

  • Vertex AI Search. Orbitrap or FT-ICR? A Comprehensive Analysis of Top-Down Mass Spectrometry Platforms.
  • Biocompare. Pros and Cons of Three High-Resolution Mass Spec Approaches. Published June 8, 2017. Available from: [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry. Available from: [Link]

  • Lab Manager. High-Resolution Mass Spectrometry: Instruments and Technology. Published February 2, 2024. Available from: [Link]

  • Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. Published April 27, 2020. Available from: [Link]

  • Pico´, Y. (Ed.). (2015). Advanced mass spectrometry for food safety and quality. Elsevier.
  • Excel in Science. Understanding Mass Accuracy in High Resolution Mass Spectrometry. Available from: [Link]

  • Vasilopoulou CG, et al. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation. J Am Soc Mass Spectrom. 2021. Available from: [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. Published October 1, 2025. Available from: [Link]

  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. Published June 16, 2016. Available from: [Link]

  • Emery Pharma. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Published September 23, 2024. Available from: [Link]

  • Marshall AG, Hendrickson CL. High-resolution mass spectrometers. Annu Rev Anal Chem (Palo Alto Calif). 2008. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10638, Luminol. Available from: [Link]

  • Drug Discovery & Development. Application of LCMS in small-molecule drug development. Published August 24, 2016. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • University of California, Davis. Week 5: Fourier Tranform-based Mass Analyzers: FT-ICR and Orbitrap. Available from: [Link]

  • The Bumbling Biochemist. Mass resolution and mass accuracy in mass spectrometry. Published July 2, 2025. Available from: [Link]

  • K. S. Kumar, et al. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. Beni-Suef Univ J Basic Appl Sci. 2017. Available from: [Link]

  • Novatia, LLC. Mass Accuracy and Resolution. Available from: [Link]

  • G. F. D. A. Limban, C. et al. A performing synthesis strategy of luminol, a standard chemiluminescent substance. Rev. Chim. 2010.
  • Truman ChemLab. Synthesis and Characterization of Luminol. Available from: [Link]

  • Molecules. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Published February 10, 2019. Available from: [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Published December 16, 2015. Available from: [Link]

  • Life Science Journal. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. 2008.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Updated August 29, 2023. Available from: [Link]

  • Glen Jackson, et al. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Analytica Chimica Acta. 2020. Available from: [Link]

  • PubMed. Investigation of apparent mass deviations in electrospray ionization tandem mass spectrometry of a benzophenone-labeled peptide. Published 2003. Available from: [Link]

Sources

A Senior Application Scientist's Guide: Heck vs. Wittig Reaction for Pyrimidine Acrylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrimidine derivatives stand as crucial scaffolds in a vast array of therapeutic agents. The introduction of an acrylate moiety to the pyrimidine core can significantly modulate a compound's biological activity, making the efficient synthesis of pyrimidine acrylates a topic of considerable interest. Among the synthetic chemist's toolkit, the Heck and Wittig reactions are two prominent methods for carbon-carbon bond formation to generate the desired α,β-unsaturated ester. This guide provides an in-depth comparison of these two powerful reactions for the synthesis of pyrimidine acrylates, offering insights into their mechanisms, practical considerations, and expected outcomes to aid in the selection of the most appropriate method for your research needs.

The Heck Reaction: A Palladium-Catalyzed Olefination

The Mizoroki-Heck reaction is a cornerstone of modern cross-coupling chemistry, enabling the arylation or vinylation of alkenes.[1] In the context of pyrimidine acrylate synthesis, this reaction typically involves the coupling of a halopyrimidine with an acrylate ester in the presence of a palladium catalyst and a base.[2][3]

Mechanistic Rationale

The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps involving a palladium(0)/palladium(II) cycle.[3] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the halopyrimidine, forming a Pd(II)-pyrimidine intermediate. For electron-deficient heterocycles like pyrimidines, this step can be facile.

  • Olefin Coordination and Insertion: The acrylate ester then coordinates to the palladium center. This is followed by migratory insertion of the alkene into the Pd-pyrimidine bond. With electron-deficient alkenes like acrylates, the insertion is highly regioselective, with the pyrimidine group adding to the β-carbon of the acrylate.[4]

  • β-Hydride Elimination: A hydrogen atom from the α-carbon is then eliminated, forming a palladium-hydride species and releasing the desired pyrimidine acrylate product. This step generally proceeds to give the thermodynamically more stable trans (E)-isomer.[2]

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.

Heck_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Halopyrimidine Halopyrimidine Halopyrimidine->OxAdd PdII_Pyr Pyr-Pd(II)Ln-X OxAdd->PdII_Pyr Coordination Olefin Coordination PdII_Pyr->Coordination Acrylate Acrylate Acrylate->Coordination Insertion Migratory Insertion Coordination->Insertion Pd_Intermediate Pd(II) Intermediate Insertion->Pd_Intermediate Beta_Elim β-Hydride Elimination Pd_Intermediate->Beta_Elim Product_Complex Product-Pd-H Complex Beta_Elim->Product_Complex Product Pyrimidine Acrylate (E-isomer) Product_Complex->Product Red_Elim Reductive Elimination Product_Complex->Red_Elim Base Base Base->Red_Elim Red_Elim->Pd0

Figure 1: Catalytic Cycle of the Heck Reaction for Pyrimidine Acrylate Synthesis.

The Wittig Reaction: A Phosphorus Ylide-Mediated Olefination

The Wittig reaction, a Nobel Prize-winning transformation, offers a reliable method for the synthesis of alkenes from carbonyl compounds.[5] For pyrimidine acrylate synthesis, this involves the reaction of a pyrimidine aldehyde with a phosphorus ylide, typically a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane, to form the acrylate.[6]

Mechanistic Rationale

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on a carbonyl group, followed by a series of steps leading to the alkene and a phosphine oxide byproduct.[7]

  • Ylide Formation: The reaction commences with the deprotonation of a phosphonium salt to form the corresponding phosphorus ylide. For stabilized ylides, which are less basic, weaker bases can be employed.

  • [2+2] Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the pyrimidine aldehyde. Concurrently, the carbonyl oxygen attacks the positively charged phosphorus atom in a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[5]

  • Cycloreversion: The unstable oxaphosphetane intermediate rapidly collapses in a cycloreversion process. This step is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. The fragmentation yields the desired pyrimidine acrylate.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as those used for acrylate synthesis, generally afford the thermodynamically more stable E-alkene with high selectivity.[5][8]

Wittig_Mechanism Ylide Phosphorus Ylide (Stabilized) Cycloaddition [2+2] Cycloaddition Ylide->Cycloaddition Pyr_Aldehyde Pyrimidine Aldehyde Pyr_Aldehyde->Cycloaddition Oxaphosphetane Oxaphosphetane Intermediate Cycloaddition->Oxaphosphetane Cycloreversion Cycloreversion Oxaphosphetane->Cycloreversion Product Pyrimidine Acrylate (E-isomer) Cycloreversion->Product Byproduct Triphenylphosphine Oxide Cycloreversion->Byproduct

Figure 2: Mechanism of the Wittig Reaction for Pyrimidine Acrylate Synthesis.

Head-to-Head Comparison: Heck vs. Wittig for Pyrimidine Acrylate Synthesis

The choice between the Heck and Wittig reactions for the synthesis of a specific pyrimidine acrylate will depend on several factors, including the availability of starting materials, desired stereoselectivity, and tolerance to reaction conditions.

FeatureHeck ReactionWittig Reaction
Starting Materials Halopyrimidine and Acrylate EsterPyrimidine Aldehyde and Phosphorus Ylide
Key Reagents Palladium catalyst, Base (e.g., Et₃N, K₂CO₃)Strong base for unstabilized ylides, milder base for stabilized ylides
Stereoselectivity Typically high selectivity for the trans (E)-isomer[2]High E-selectivity with stabilized ylides[5][6]
Typical Yields Good to excellent (70-95%) for suitable substrates[3]Good to excellent (70-90%)[9]
Functional Group Tolerance Generally good, but sensitive to some reducible groupsTolerates a wide range of functional groups[5]
Byproducts Stoichiometric amounts of halide saltStoichiometric triphenylphosphine oxide
Purification Removal of palladium catalyst and phosphine ligands can be challengingSeparation of product from triphenylphosphine oxide can be difficult
Atom Economy ModerateLower, due to the formation of triphenylphosphine oxide

Experimental Protocols

To provide a practical context, the following are representative, step-by-step protocols for the synthesis of a pyrimidine acrylate using both the Heck and Wittig reactions.

Protocol 1: Heck Reaction of 5-Bromopyrimidine with Ethyl Acrylate

This protocol is adapted from typical Heck reaction conditions for electron-deficient heteroaryl halides.[3]

Materials:

  • 5-Bromopyrimidine

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyrimidine (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (1.5 mmol) and ethyl acrylate (1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ethyl (E)-3-(pyrimidin-5-yl)acrylate.

Protocol 2: Wittig Reaction of Pyrimidine-5-carbaldehyde with (Carbethoxymethylene)triphenylphosphorane

This protocol utilizes a commercially available stabilized ylide.[10]

Materials:

  • Pyrimidine-5-carbaldehyde

  • (Carbethoxymethylene)triphenylphosphorane

  • Anhydrous Toluene

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add pyrimidine-5-carbaldehyde (1.0 mmol) and (carbethoxymethylene)triphenylphosphorane (1.1 mmol).

  • Add anhydrous toluene (10 mL) and heat the mixture to reflux (approximately 110 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the residue, add hexanes to precipitate the triphenylphosphine oxide.

  • Filter the mixture and wash the solid with cold hexanes.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield ethyl (E)-3-(pyrimidin-5-yl)acrylate.

Workflow cluster_Heck Heck Reaction cluster_Wittig Wittig Reaction H_Start Start: Halopyrimidine + Acrylate H_Reaction Reaction: Pd(OAc)₂, PPh₃, Et₃N, DMF, 100°C H_Start->H_Reaction H_Workup Aqueous Workup & Extraction H_Reaction->H_Workup H_Purification Column Chromatography (remove Pd, PPh₃) H_Workup->H_Purification H_Product Product: (E)-Pyrimidine Acrylate H_Purification->H_Product W_Start Start: Pyrimidine Aldehyde + Ylide W_Reaction Reaction: Toluene, Reflux W_Start->W_Reaction W_Workup Precipitation of Triphenylphosphine Oxide W_Reaction->W_Workup W_Purification Column Chromatography W_Workup->W_Purification W_Product Product: (E)-Pyrimidine Acrylate W_Purification->W_Product

Figure 3: Comparative Experimental Workflow for Pyrimidine Acrylate Synthesis.

Concluding Remarks for the Practicing Scientist

Both the Heck and Wittig reactions are highly effective methods for the synthesis of pyrimidine acrylates, each with its own set of advantages and disadvantages.

Choose the Heck reaction when:

  • A halopyrimidine is more readily available or synthetically accessible than the corresponding aldehyde.

  • High trans selectivity is paramount.

  • The substrate is tolerant to the palladium catalyst and basic conditions.

Consider the Wittig reaction when:

  • The pyrimidine aldehyde is the more accessible starting material.

  • You wish to avoid transition metal catalysts and their potential for product contamination.

  • The reaction conditions need to be relatively mild (though refluxing toluene is common for stabilized ylides).

Ultimately, the decision will be guided by the specific pyrimidine substrate, available resources, and the desired scale of the synthesis. For drug development professionals, the ease of purification and the potential for metal contamination from the Heck reaction are critical considerations that may favor the Wittig approach in later stages of development. Conversely, the broad substrate scope and high yields of the Heck reaction make it an attractive option for library synthesis and initial lead discovery.

References

  • Chauhan, P., & Kumar, R. (2017). An arsine-mediated Wittig reaction for the synthesis of olefins. Tetrahedron Letters, 58(8), 741-744.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
  • Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(1), 31-44.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
  • Jutand, A. (2007). Role of the nature of the halide in the rate of the oxidative addition of aryl halides to palladium (0) complexes. European Journal of Inorganic Chemistry, 2007(15), 2017-2029.
  • O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., ... & Chass, G. A. (2009). Recycling the waste: the development of a catalytic Wittig reaction.
  • de Vries, J. G. (2001). The Heck reaction. In Handbook of organopalladium chemistry for organic synthesis (Vol. 1, pp. 1471-1502). John Wiley & Sons.
  • Taylor, R. J. K. (Ed.). (1995). Organocopper reagents: a practical approach. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Frost, L. (2001). High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate. SyntheticPages, 173. [Link]

Sources

Spectroscopic Data Guide: Pyrimidine Acrylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of Pyrimidine Acrylate Analogs , a critical class of pharmacophores used primarily as Targeted Covalent Inhibitors (TCIs) in oncology (e.g., Osimertinib, Rociletinib).[1] These compounds leverage an acrylamide or acrylate "warhead" to form irreversible covalent bonds with specific cysteine residues (e.g., Cys797 in EGFR) in kinase domains.[1][2]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Development Researchers.[1]

Executive Summary: The "Warhead" Verification

In the synthesis of pyrimidine acrylate analogs, the primary analytical challenge is distinguishing the Michael acceptor (acrylate/acrylamide moiety) from the non-reactive precursor. The spectroscopic signature of the


-unsaturated carbonyl system is distinct and serves as the primary "Go/No-Go" decision gate in synthesis.

This guide compares the spectroscopic profiles of a generic Pyrimidine-Amine Precursor versus its Acrylated Analog (e.g., an Osimertinib-like intermediate), providing the exact data points required to validate the successful installation of the covalent warhead.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance ( H & C NMR)

The most definitive proof of acrylate installation is the appearance of the AMX spin system (or ABC pattern) corresponding to the three vinylic protons of the acryloyl group.

Table 1:

H NMR Chemical Shift Comparison (DMSO-

, 400 MHz)

Note: Chemical shifts (


) are representative of N-phenylpyrimidine acrylamide analogs.
Proton AssignmentPrecursor (Amine)

(ppm)
Product (Acrylamide)

(ppm)
Multiplicity & Coupling (

)
Diagnostic Significance
Pyrimidine C2-H 8.10 – 8.308.25 – 8.45Singlet (s)Deshielding due to electron-withdrawing amide.[1]
Pyrimidine C4/C5-H 6.50 – 7.806.60 – 7.90Doublets (d)Minor shift; confirms core integrity.[1]
Aniline -NH

4.50 – 5.50 Disappears Broad Singlet (br s)Primary confirmation of reaction completion.
Amide -NH- N/A9.50 – 10.20 Singlet (s)New signal; confirms amide bond formation.[1]
Acrylate H

(trans)
N/A6.40 – 6.55 dd (

Hz)
CRITICAL: Terminal vinyl proton (trans to C=O).[1]
Acrylate H

(cis)
N/A5.70 – 5.85 dd (

Hz)
CRITICAL: Terminal vinyl proton (cis to C=O).[1]
Acrylate H

(gem)
N/A6.20 – 6.35 dd (

Hz)
CRITICAL: Vinyl proton on

-carbon.[1]
Table 2:

C NMR Key Signals
Carbon TypePrecursor

(ppm)
Product

(ppm)
Structural Insight
Carbonyl (C=O) N/A163.0 – 165.0 Diagnostic amide carbonyl peak.[1]

-Alkene (CH

=)
N/A126.0 – 128.0 Terminal carbon of the Michael acceptor.

-Alkene (-CH=)
N/A129.0 – 132.0 Carbon adjacent to carbonyl.[1]
B. Infrared Spectroscopy (FT-IR) & Mass Spectrometry

While NMR provides structural resolution, IR and MS offer rapid throughput validation.[1]

  • FT-IR (ATR):

    • Precursor: N-H stretch (doublet for primary amine) at

      
       cm
      
      
      
      .
    • Product: Appearance of Amide I band (C=O stretch ) at 1650–1670 cm

      
        and Amide II band (N-H bend) at ~1540 cm
      
      
      
      .[1] The disappearance of the amine doublet is a key indicator.
  • Mass Spectrometry (ESI+):

    • Mass Shift: The acylation adds the

      
       group (
      
      
      
      , MW ~55).[1]
    • Calculation:

      
       Da (replacing H with Acryloyl).[1]
      
    • Example: Precursor

      
      
      
      
      
      Product
      
      
      .[1]

Experimental Protocol: Synthesis & Characterization

Self-Validating Workflow for Acryloyl Installation.

Step 1: Acylation Reaction

Context: The reaction must be controlled to prevent polymerization of the acryloyl chloride or bis-acylation.

  • Dissolve 1.0 eq of the Pyrimidine-Aniline Precursor in anhydrous THF or DCM under

    
     atmosphere.
    
  • Cool the solution to

    
    C (ice bath) to suppress side reactions.
    
  • Add 1.2 eq of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as a base scavenger.[1]

  • Dropwise Addition: Slowly add 1.05 eq of Acryloyl Chloride dissolved in THF over 15 minutes.

    • Why? Exothermic reaction; heat can trigger acrylate polymerization.

  • Monitor: Stir at

    
    C for 30 min, then warm to RT. Monitor by TLC (Mobile Phase: 5-10% MeOH in DCM).[1] Look for the disappearance of the polar amine spot.
    
Step 2: Workup & Purification
  • Quench with saturated

    
     solution (neutralizes excess acid/chloride).
    
  • Extract with EtOAc (

    
    ). Wash combined organics with brine.
    
  • Dry over

    
     and concentrate in vacuo at 
    
    
    
    C (avoid high heat to prevent polymerization).
  • Purification: Flash Column Chromatography.

    • Note: Acrylates are moderately unstable on silica; use neutral silica or a short path.

Step 3: Validation (The "Go" Signal)
  • Run

    
    H NMR. 
    
  • Check Region 5.7–6.6 ppm: Are there 3 distinct multiplets/doublets?

  • Check Region 10.0 ppm: Is the Amide NH singlet present?

  • Decision: If yes, the "warhead" is intact. Proceed to biological assay.[3][4][5][6][7][8]

Visualizing the Mechanism

The following diagram illustrates the synthesis workflow and the subsequent biological mechanism of action (Michael Addition) for which these spectroscopic data are critical.

G cluster_0 Synthesis Phase cluster_1 Biological Mechanism (Target Engagement) Precursor Pyrimidine-Amine (Precursor) Intermediate Tetrahedral Intermediate Precursor->Intermediate + Base (DIPEA) Reagent Acryloyl Chloride (Warhead Source) Reagent->Intermediate Product Pyrimidine Acrylamide (Active TCI) Intermediate->Product - HCl Complex Covalent Adduct (Irreversible Inhibition) Product->Complex Michael Addition (Covalent Bond) Target EGFR Kinase (Cys797 SH-Group) Target->Complex

Figure 1: Synthesis of Pyrimidine Acrylamide and subsequent covalent locking of the EGFR kinase domain via Michael Addition to Cysteine 797.[1][2][9]

References

  • Design, Synthesis and Biological Evaluation of Ribose-Modified Anilinopyrimidine Derivatives as EGFR Tyrosine Kinase Inhibitors. Source: ResearchGate (Frontiers in Chemistry) URL:[1][Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides. Source: PubMed Central (NIH) URL:[1][Link]

  • Optimized Synthetic Protocol for the Preparation of Osimertinib. Source: ResearchGate URL:[1][10][11][Link]

  • Characterization of Covalent-Reversible EGFR Inhibitors. Source: PubMed Central (NIH) URL:[1][Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling (E)-methyl 3-(pyrimidin-5-yl)acrylate

[1]

Executive Safety Summary: The "Michael Acceptor" Risk

Senior Scientist Note: While specific toxicological data for (E)-methyl 3-(pyrimidin-5-yl)acrylate (CAS: 149348-79-2 or similar analogs) may be sparse, its structure dictates its handling protocol. This molecule combines a pyrimidine heterocycle with an acrylate ester .

From a safety perspective, the defining feature is the

1Michael acceptor
  • Primary Hazard: Skin Sensitization (Allergic Contact Dermatitis). Once sensitized, a researcher may never be able to handle acrylates again without a reaction.

  • Secondary Hazard: Ocular and respiratory irritation due to the pyrimidine moiety.

  • Physical State: Unlike simple methyl acrylate (a volatile liquid), this functionalized intermediate is typically a solid at room temperature, shifting the primary exposure route from vapor inhalation to particulate inhalation and direct contact .

Risk Assessment & Hazard Classification (inferred)

Based on Structure-Activity Relationship (SAR) and read-across from analogous heteroaryl acrylates.

Hazard ClassGHS CodeSignal WordMechanism of Action
Skin Sensitization H317 WARNING Electrophilic attack on skin proteins (haptenization).[1]
Skin Irritation H315WARNINGDirect cytotoxic effect on epidermal cells.
Eye Irritation H319WARNINGMechanical abrasion (dust) + chemical irritation.[1]
STOT-SE H335WARNINGRespiratory tract irritation from dust inhalation.[1]

Personal Protective Equipment (PPE) Specifications

A. Hand Protection (Critical Control Point)

Acrylates are known to permeate standard rubber gloves. Do not rely on thin latex.

  • Primary Material: Nitrile Rubber (NBR).

  • Minimum Thickness: 5 mil (0.12 mm) for incidental contact; 8+ mil for prolonged handling.

  • Protocol: Double Gloving is mandatory when handling stock solutions (>100 mM).

    • Inner Glove: 4 mil Nitrile (bright color, e.g., orange).

    • Outer Glove: 5 mil Nitrile (standard blue/purple).

    • Rationale: Visual breach detection. If the outer glove tears, the contrasting inner color is visible.

  • Change Frequency: Immediately upon splash; every 60 minutes during continuous handling.

B. Respiratory Protection[2][3][4][5]
  • Solid State (Weighing/Transfer):

    • Work inside a Chemical Fume Hood (Face velocity: 80–100 fpm).

    • If hood space is unavailable, use a P100 (HEPA) Half-Face Respirator .[1] Simple surgical masks offer zero protection against sensitizing dusts.

  • In Solution (DCM/DMF/THF):

    • Fume hood is mandatory.

    • Respirator (if spill cleanup): Organic Vapor (OV) cartridge.

C. Eye & Body Protection[1][5][6][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1]

  • Body: Standard cotton lab coat (buttoned).

  • Supplemental: Tyvek sleeves are recommended if weighing quantities >50g to prevent dust accumulation on forearm skin/cuffs.

Operational Workflow: Safe Handling Lifecycle

The following diagram outlines the decision logic for handling this compound based on its physical state.

GStartStart: Handling (E)-methyl 3-(pyrimidin-5-yl)acrylateStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidPowderSolutionDissolved in SolventStateCheck->SolutionLiquid/SolvatedWeighingWeighing Protocol:1. Static-free spatula2. Balance inside Fume Hood3. Pre-weigh boat inside containerSolid->WeighingTransferTransfer Protocol:1. Double Gloves (Nitrile)2. Luer-lock syringes only3. Secondary containment traySolution->TransferDustControlDust Control:Use Wet Wipe method for cleanupNO compressed airWeighing->DustControlReactionReaction Setup:Closed vessel (Septum/Argon)Vent to scrubber if heatedDustControl->ReactionTransfer->ReactionWasteDisposal:Segregate as 'High Hazard'Quench excess electrophile if possibleReaction->Waste

Figure 1: Operational decision tree for handling sensitizing acrylate intermediates.

Step-by-Step Handling Protocols

Protocol A: Weighing & Transfer (Solid)

Objective: Prevent generation of airborne sensitizing dust.[1]

  • Engineering Control: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the reading, keeping the sash low.

  • Static Control: Acrylates can be static-prone. Use an anti-static gun or wipe the spatula with an anti-static cloth before use.

  • The "Container-in-Container" Method:

    • Tare a pre-cleaned vial with its cap on.

    • Open the source container and the target vial inside the hood.

    • Transfer solid.

    • Cap the target vial before removing it from the hood.

    • Wipe Down: Wipe the exterior of the target vial with a Kimwipe dampened in Methanol/Ethanol before bringing it to your bench.

Protocol B: Spill Cleanup (Solid/Powder)

Do not use a brush and dustpan (this aerosolizes the sensitizer).

  • Isolate: Mark the area.

  • PPE Up: Don double nitrile gloves and P100 respirator.

  • Wet Method: Cover the powder spill with paper towels dampened with Isopropanol or Ethanol . This weighs down the dust.

  • Scoop: Gather the wet towels and place them immediately into a wide-mouth hazardous waste jar.

  • Wash: Clean the surface with soap and water ×3.

Protocol C: Waste Disposal

Acrylates must never enter the drainage system due to aquatic toxicity and polymerization risk.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Toxic" bin.

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (or Halogenated if DCM is used).

  • Quenching (Optional for large scale): If disposing of >10g of pure material, treat with an excess of aqueous sodium metabisulfite or a thiol-amine mixture to consume the Michael acceptor prior to disposal (consult local EHS).[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards - Methyl Acrylate (Analogous Hazards). Centers for Disease Control and Prevention. [Link][1]

  • European Basic Acrylic Monomers Group (EBAM). Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe. [Link]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure and Sensitization Hazards. United States Department of Labor. [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-methyl 3-(pyrimidin-5-yl)acrylate
Reactant of Route 2
Reactant of Route 2
(E)-methyl 3-(pyrimidin-5-yl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.